6-Methylquinoline
描述
Structure
3D Structure
属性
IUPAC Name |
6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYISICIYVKBTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Record name | 6-METHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020887 | |
| Record name | 6-Methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
6-methylquinoline appears as clear pale yellow liquid or oil. (NTP, 1992), Liquid, Colourless oily liquid; Pungent heavy quinoline-like odour | |
| Record name | 6-METHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 6-Methylquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 6-Methylquinoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1186/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
497.5 °F at 760 mmHg (NTP, 1992), 259.00 to 261.00 °C. @ 760.00 mm Hg | |
| Record name | 6-METHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 6-Methylquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
greater than 235 °F (NTP, 1992) | |
| Record name | 6-METHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992), Soluble in benzene and ether; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | 6-METHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 6-Methylquinoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1186/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.0654 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.060-1.066 | |
| Record name | 6-METHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 6-Methylquinoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1186/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
3 mmHg at 75 °F ; 5.6 mmHg at 111 °F; 10.5 mmHg at 149 °F (NTP, 1992) | |
| Record name | 6-METHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
91-62-3 | |
| Record name | 6-METHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 6-Methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-METHYLQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K14453I13N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Methylquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-8 °F (NTP, 1992), -22 °C | |
| Record name | 6-METHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 6-Methylquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
6-Methylquinoline CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-methylquinoline, a heterocyclic aromatic organic compound with significant applications in various scientific fields. This document details its chemical identity, molecular structure, physicochemical properties, spectral data, and relevant experimental protocols.
Chemical Identity and Molecular Structure
This compound, also known as p-toluquinoline, is a derivative of quinoline (B57606) with a methyl group substituted at the 6-position.
Molecular Structure Representations
Quantitative Data
The following tables summarize the key physicochemical and spectral properties of this compound for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 143.19 g/mol | [3][4][5] |
| Appearance | Pale brown to yellow liquid | [4] |
| Melting Point | -22 °C | [1][3] |
| Boiling Point | 256-260 °C | [3][4][5] |
| Density | 1.067 g/mL at 20 °C | [3][4][5] |
| Refractive Index | n20/D 1.614 | [3][4][5] |
| pKa (Strongest Basic) | 5.22 (at 25 °C) | [1] |
| logP | 2.57 | [1] |
| Water Solubility | 1.79 g/L (Predicted) | [1] |
| Flash Point | >110 °C (>230 °F) | [2][3] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data Points | Reference |
| ¹H NMR (CDCl₃, 399.65 MHz) | δ (ppm): 8.84 (d, J=4.3 Hz, 1H), 8.04 (d, J=8.2 Hz, 1H), 8.00 (d, 1H), 7.55 (s, 1H), 7.54 (d, J=2.0 Hz, 1H), 7.34 (dd, J=8.2, 4.3 Hz, 1H), 2.52 (s, 3H) | [8] |
| IR Spectrum | Major peaks can be found on the NIST WebBook. | [9][10] |
| Mass Spectrometry (EI) | m/z: 143 (M+), 142, 115 | [6][7] |
Experimental Protocols
Representative Synthesis of a Substituted Quinoline via Doebner-von Miller Reaction
This protocol is adapted from the synthesis of 2-methyl-6-nitroquinoline (B57331) and illustrates the general procedure.[11][12]
Reactants:
-
4-nitroaniline (B120555) (or p-toluidine (B81030) for this compound)
-
Concentrated Hydrochloric Acid
-
11 N Sodium Hydroxide solution
Procedure:
-
Dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl in a round-bottom flask.
-
Heat the mixture to reflux at 105 °C.
-
Add 0.95 g (14 mmol) of crotonaldehyde dropwise to the refluxing mixture.
-
Continue heating the reaction mixture for an additional hour after the addition is complete.
-
Cool the mixture to room temperature.
-
Neutralize the reaction mixture with an 11 N NaOH solution. The product will precipitate out of the solution.
-
Isolate the crude product by filtration.
-
Recrystallize the product from methanol (B129727) to obtain the purified 2-methyl-6-nitroquinoline.
Synthesis of this compound 1-oxide
This protocol details the N-oxidation of this compound.[13]
Reactants:
-
This compound
-
Hydrogen peroxide (35%)
-
Perfluorosulfonic acid resin (5% by mass fraction)
-
Water
Procedure:
-
In a 50 mL round-bottom flask, combine 1.43 g of this compound, 1.1 g of 35% hydrogen peroxide, and 10 mL of water containing 5% (by mass) of perfluorosulfonic acid resin.
-
Place the flask in an ultrasonic reactor and sonicate at 30 W / 20 KHz for 15 minutes.
-
After the reaction, remove the resin catalyst by filtration.
-
Remove the water from the filtrate under reduced pressure.
-
Recrystallize the resulting solid to yield 1.52 g (96% yield) of this compound 1-oxide.
Visualizations
The following diagrams illustrate key logical and experimental workflows related to this compound.
Caption: Doebner-von Miller reaction workflow.
Caption: Workflow for fluorescent probe development.
Biological and Chemical Significance
This compound and its derivatives are of significant interest to researchers due to their diverse biological activities. Studies have indicated that these compounds may possess antimicrobial, anticancer, and neuroprotective properties.[14] Furthermore, this compound serves as a crucial building block in organic synthesis.[4][14] It is notably used in the synthesis of fluorescent halide-sensitive quinolinium dyes, which are valuable tools for detecting chloride ions in biological systems.[5][14] The compound also undergoes biodegradation by certain microorganisms, such as Pseudomonas putida, making it relevant in environmental science studies.[5] Its versatile chemical nature and biological activity make this compound a compound with considerable potential in pharmaceutical development, materials science, and biological imaging.[4][14]
References
- 1. Showing Compound this compound (FDB011115) - FooDB [foodb.ca]
- 2. 6-methyl quinoline, 91-62-3 [thegoodscentscompany.com]
- 3. This compound | 91-62-3 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound 98 91-62-3 [sigmaaldrich.com]
- 6. This compound | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quinoline, 6-methyl- [webbook.nist.gov]
- 8. This compound(91-62-3) 1H NMR spectrum [chemicalbook.com]
- 9. Quinoline, 6-methyl- [webbook.nist.gov]
- 10. This compound(91-62-3) IR Spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound 1-oxide synthesis - chemicalbook [chemicalbook.com]
- 14. Buy this compound | 91-62-3 [smolecule.com]
Spectroscopic data for 6-Methylquinoline (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Data of 6-Methylquinoline
This guide provides a comprehensive overview of the spectroscopic data for this compound, a key heterocyclic compound used in the synthesis of various pharmaceuticals and dyes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.
| Proton Assignment | Chemical Shift (δ) in ppm | Coupling Constants (J) in Hz |
| H2 | 8.83 - 8.84 | J = 4.3 Hz, 1.7 Hz |
| H8 | 8.03 - 8.04 | J = 8.2 Hz |
| H4 | 7.99 - 8.00 | |
| H5 | 7.55 | J = 2.0 Hz |
| H7 | 7.53 - 7.54 | |
| H3 | 7.33 - 7.34 | |
| -CH₃ | 2.52 | |
| Data sourced from experiments conducted at 89.56 MHz and 399.65 MHz in CDCl₃.[1] |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the this compound structure.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C2 | 149.9 |
| C8a | 147.5 |
| C4 | 135.5 |
| C6 | 135.4 |
| C7 | 131.5 |
| C4a | 128.8 |
| C5 | 126.7 |
| C8 | 126.2 |
| C3 | 121.1 |
| -CH₃ | 21.5 |
| Note: Specific peak assignments can vary slightly between sources.[2][3] |
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring high-quality NMR spectra of a compound like this compound.
-
Sample Preparation : Dissolve 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[4] The solvent provides a deuterium (B1214612) signal for the instrument to lock onto and will not produce large signals that overwhelm the sample peaks.[4][5] Filter the solution through a pipette with a glass wool plug to remove any solid particles, which can degrade the spectral quality.
-
Instrument Setup : Transfer the filtered sample into a clean NMR tube. Place the tube in the spectrometer's probe. The instrument's software is used to lock onto the solvent's deuterium signal, stabilizing the magnetic field.
-
Shimming : The magnetic field is homogenized through a process called shimming, which involves adjusting electrical coils to maximize field uniformity across the sample volume. This process is crucial for obtaining sharp, well-resolved spectral lines.
-
Data Acquisition : For a standard ¹H NMR spectrum, a sufficient signal-to-noise ratio is often achieved in a few minutes.[4] For ¹³C NMR, which is inherently less sensitive, data acquisition may take from 20 minutes to several hours, depending on the sample concentration.[4] A standard pulse sequence (e.g., zgpg30 on Bruker instruments) is used for proton-decoupled ¹³C NMR.[6]
-
Data Processing : The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced. The residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) is used to calibrate the chemical shift axis to 0 ppm.[6]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrations and is used to identify the functional groups present. This compound is a liquid at room temperature, making thin-film analysis a common method.[7]
IR Spectroscopic Data
Key IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Aromatic |
| ~2920 | C-H Stretch | Methyl (-CH₃) |
| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic Ring |
| ~880, ~825 | C-H Bend | Aromatic (out-of-plane) |
| Data obtained from the NIST Chemistry WebBook.[8] |
Experimental Protocol for IR Spectroscopy (Thin Film Method)
-
Sample Preparation : As this compound is a liquid, a thin film can be prepared by placing a small drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[9]
-
Background Spectrum : An initial spectrum of the clean salt plates is recorded. This background spectrum is automatically subtracted from the sample spectrum by the instrument's software to ensure that absorptions from the plates or atmospheric CO₂ and water vapor are removed.
-
Sample Analysis : The prepared salt plates containing the sample are placed in the spectrometer's sample holder. A beam of infrared light is passed through the sample.[10]
-
Data Acquisition : The instrument records the frequencies at which the sample absorbs the IR radiation. The resulting data is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[10]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. This provides information on the molecular weight and fragmentation pattern of the compound.
Mass Spectrometry Data
The mass spectrum of this compound is typically acquired using Electron Ionization (EI).
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Fragment |
| 143 | 99.99 | [M]⁺ (Molecular Ion) |
| 142 | ~50 | [M-H]⁺ |
| 115 | ~17 | [M-H-HCN]⁺ or [M-C₂H₂]⁺ |
| 144 | ~11 | Isotope Peak ([¹³C₁C₉H₉N]⁺) |
| Data sourced from PubChem and NIST.[7][11] |
Experimental Protocol for Mass Spectrometry (Electron Ionization)
-
Sample Introduction : A small amount of the this compound sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺).[12][13]
-
Fragmentation : The high energy of EI causes some of the molecular ions to break apart into smaller, charged fragments. This fragmentation pattern is characteristic of the molecule's structure.
-
Mass Analysis : The newly formed ions (both molecular and fragment ions) are accelerated into a mass analyzer. The analyzer, using electric or magnetic fields, separates the ions based on their mass-to-charge (m/z) ratio.[12][14]
-
Detection : A detector records the abundance of ions at each m/z value. This information is then used to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.[12]
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.
Caption: Workflow for spectroscopic identification of this compound.
References
- 1. This compound(91-62-3) 1H NMR [m.chemicalbook.com]
- 2. This compound(91-62-3) 13C NMR spectrum [chemicalbook.com]
- 3. connectsci.au [connectsci.au]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quinoline, 6-methyl- [webbook.nist.gov]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 11. Quinoline, 6-methyl- [webbook.nist.gov]
- 12. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Diverse Biological Activities of 6-Methylquinoline and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 6-methylquinoline has emerged as a particularly versatile backbone for the development of novel compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of this compound and its derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme-inhibiting potentials. This document details quantitative biological data, experimental methodologies, and the underlying signaling pathways to support further research and drug development endeavors.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The mechanisms of action are diverse and often involve the inhibition of key cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological or biochemical function. The lower the IC50 value, the more potent the compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-Chloro-6-methyl(3-quinolyl))-3-[2-(4-chlorophenyl)-4-oxo-(3-hydroquinazolin-3-yl)]-5-[(2-hydroxyphenyl)-methylene]-1,3-thiazolidin-4-one | - | - | [1] |
| 2-(2-Chloro-6-methyl(3-quinolyl))-3-[2-(4-chlorophenyl)-4-oxo-(3-hydroquinazolin-3-yl)]-5-[(3-hydroxyphenyl)-methylene]-1,3-thiazolidin-4-one | - | - | [1] |
| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | HeLa, HT-29, C6 | - | [2] |
| 6,8-dimethoxidequinoline | HT-29 | - | [2] |
| Imidazole-quinoline hybrid with -OCH3 substituent | MCF-7 | 50.10 | [3] |
| Tetrahydroquinoline derivative 15 | MCF-7, HepG-2, A549 | 15.16, 18.74, 18.68 | [4] |
Note: Specific IC50 values were not always available in the provided search results. The table indicates the compounds reported to have activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[5][6][7][8]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against the compound concentration.
Antimicrobial Activity
This compound derivatives have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[9]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the primary quantitative measure of the in vitro antimicrobial activity of a compound. It is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-sulfoether-4-quinolone derivative 15 | Staphylococcus aureus | 0.8 (µM) | [1] |
| 2-sulfoether-4-quinolone derivative 15 | Bacillus cereus | 1.61 (µM) | [1] |
| 2-fluoro 9-oxime ketolides and carbamoyl (B1232498) quinolones hybrids 16, 17, 18 | Streptococcus pneumoniae ATCC 49619 | ≤ 0.008 | [1] |
| quinolidene-rhodanine conjugates 27-32 | Mycobacterium tuberculosis H37Ra | 1.66–9.57 | [1] |
| morpholine, thiomorpholine (B91149) and N-substituted piperazine (B1678402) coupled 2-(thiophen-2-yl) dihydroquinolines 39, 40 | Mycobacterium tuberculosis H37Rv | 1.56 | [1] |
| Quinolone-based dihydrotriazine derivatives 93a-c | Staphylococcus aureus, Escherichia coli | 2 | [10] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[9][11][12][13][14]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity
Certain this compound derivatives have demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway and the enzymes cyclooxygenase (COX) and lipoxygenase (LOX).[15][16][17]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of this compound derivatives can be assessed by their ability to inhibit enzymes like COX-1, COX-2, and 5-LOX, with IC50 values indicating their potency.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Quinoline-pyrazole hybrid 12c | COX-2 | 0.1 | [16] |
| Quinoline-pyrazole hybrid 14a | COX-2 | 0.11 | [16] |
| Quinoline-pyrazole hybrid 14b | COX-2 | 0.11 | [16] |
| Tetrahydroquinoline conjugate 14 | COX-1 | 15-26 | [4] |
| Tetrahydroquinoline conjugate 15 | COX-1 | 15-26 | [4] |
| Tetrahydroquinoline conjugate 14 | 5-LOX | 0.6-8.5 | [4] |
| Tetrahydroquinoline conjugate 15 | 5-LOX | 0.6-8.5 | [4] |
Signaling Pathway: NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[18][19][20][21] Inflammatory stimuli, such as cytokines or pathogens, activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. Some quinoline derivatives may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.
Antiviral Activity
Derivatives of this compound have also been investigated for their potential as antiviral agents. Their mechanisms can involve the inhibition of viral replication at various stages.
Quantitative Antiviral Data
The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response. The selectivity index (SI), the ratio of the cytotoxic concentration (CC50) to the EC50, is a measure of the compound's therapeutic window.
| Compound/Derivative | Virus | EC50 (µM) | SI | Reference |
| Dibucaine derivative 6 | Enterovirus A71 (EV-A71) | 1.238 | - | [1] |
| Quinoline derivative 4 | Respiratory Syncytial Virus (RSV) | 8.6 (µg/mL) | 11.6 | [6] |
| Quinoline derivative 6 | Yellow Fever Virus (YFV) | 3.5 (µg/mL) | 28.5 | [6] |
| Quinoline derivative 1 | Dengue Virus Serotype 2 (DENV2) | 3.03 | 5.30 | |
| Quinoline derivative 2 | Dengue Virus Serotype 2 (DENV2) | 0.49 | 39.5 | |
| 2,8-bis(trifluoromethyl)quinoline 141a | Zika Virus (ZIKV) | 0.8 | 243 | [2] |
| 2,8-bis(trifluoromethyl)quinoline 142 | Zika Virus (ZIKV) | 0.8 | - | [2] |
Enzyme Inhibition
The this compound scaffold is present in compounds that act as inhibitors of various enzymes, with carbonic anhydrases being a notable target.
Quantitative Enzyme Inhibition Data
The inhibitory activity against enzymes is typically reported as IC50 values.
| Compound/Derivative | Enzyme | IC50 | Reference |
| Quinazolinone derivative 4d | Bovine Carbonic Anhydrase-II (bCA-II) | 8.9-67.3 µM | [18] |
| Quinazolinone derivative 4d | Human Carbonic Anhydrase-II (hCA-II) | 14.0-59.6 µM | [18] |
| 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | Human Carbonic Anhydrase IX (hCA IX) | 243.6-2785.6 nM (Ki) | |
| Glitazone derivative 11 | Human Carbonic Anhydrase II (hCA II) | 1.3 µM (Ki) | |
| Glitazone derivative 12 | Human Carbonic Anhydrase II (hCA II) | 0.75 µM (Ki) |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method to assess carbonic anhydrase (CA) inhibition is a colorimetric assay based on the esterase activity of CA.
Principle: Active CA catalyzes the hydrolysis of an ester substrate, such as p-nitrophenyl acetate (B1210297) (p-NPA), to produce a colored product, p-nitrophenol, which can be quantified spectrophotometrically. An inhibitor will reduce the rate of this reaction.
Procedure:
-
Reagent Preparation: Prepare solutions of the CA enzyme, the substrate (p-NPA), and the this compound derivative (inhibitor).
-
Assay Setup: In a 96-well plate, add the enzyme and the inhibitor at various concentrations. Include a control with no inhibitor.
-
Reaction Initiation: Start the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Measure the absorbance of the product at a specific wavelength (e.g., 400 nm) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. The IC50 value is then calculated from the dose-response curve.
Signaling Pathway Modulation: PI3K/Akt/mTOR
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][11][12][13][14] Quinoline derivatives have been identified as inhibitors of this pathway, making them attractive candidates for cancer therapy.
Pathway Overview:
-
Activation: Growth factors bind to receptor tyrosine kinases (RTKs), activating PI3K.
-
PIP3 Formation: PI3K phosphorylates PIP2 to form PIP3.
-
Akt Activation: PIP3 recruits and activates Akt.
-
mTORC1 Activation: Akt activates mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating downstream targets like S6K1 and 4E-BP1.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable diversity of biological activities. The data and protocols presented in this technical guide highlight the potential of these compounds as leads for the development of new anticancer, antimicrobial, anti-inflammatory, and antiviral agents, as well as enzyme inhibitors. Further research into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to fully exploit their therapeutic potential. The provided experimental workflows and signaling pathway diagrams serve as a foundation for researchers to design and execute further investigations in this promising area of drug discovery.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of Broad-Spectrum Enterovirus Antivirals Based on Quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
6-Methylquinoline: A Comprehensive Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylquinoline, a heterocyclic aromatic compound, serves as a pivotal structural motif in the development of a wide array of biologically active molecules. While research has extensively explored the pharmacological potential of its derivatives, this technical guide consolidates the current understanding of the mechanisms of action associated with the this compound scaffold and the broader quinoline (B57606) class. This document provides an in-depth overview of its known antimicrobial, genotoxic, and potential anticancer activities, supplemented with detailed experimental protocols and visual representations of key biological pathways and workflows. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the quinoline framework.
Introduction
Quinoline and its derivatives have long been recognized for their diverse pharmacological properties, forming the backbone of numerous therapeutic agents. The addition of a methyl group at the 6-position of the quinoline ring system, yielding this compound, subtly alters its electronic and steric properties, influencing its biological interactions. Although much of the existing research focuses on more complex derivatives, understanding the foundational biological activities of the this compound core is crucial for rational drug design. This guide will delve into the known mechanisms of action, present available quantitative data, and provide detailed experimental methodologies to facilitate further investigation into this versatile scaffold.
Antimicrobial Mechanism of Action
Derivatives of the this compound scaffold have demonstrated significant potential as antimicrobial agents. The primary mechanisms of action revolve around the disruption of essential bacterial processes, including cell wall synthesis and intercellular communication.
Inhibition of Peptidoglycan Synthesis
The bacterial cell wall, a structure essential for survival, is a prime target for antimicrobial agents. Quinoline derivatives have been shown to interfere with the biosynthesis of peptidoglycan, the primary component of the cell wall. This inhibition ultimately leads to compromised cell integrity and bacterial lysis.
Disruption of Quorum Sensing
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. Certain quinoline-based compounds can act as antagonists in these signaling pathways, thereby inhibiting the formation of biofilms and reducing the pathogenicity of various bacteria.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound or its derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: A pure culture of the test bacterium is grown overnight in MHB. The culture is then diluted to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: A two-fold serial dilution of the test compound is prepared in MHB directly in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria with no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Diagram of Antimicrobial Mechanisms
Caption: Putative antimicrobial mechanisms of this compound derivatives.
Genotoxicity Profile
The genotoxicity of quinoline compounds is a critical aspect of their toxicological evaluation. Studies have been conducted to assess the potential of this compound and its isomers to induce DNA damage.
Unscheduled DNA Synthesis (UDS) Assay
Unscheduled DNA synthesis is a DNA repair process that is activated in response to DNA damage. An increase in UDS is an indicator of genotoxicity. In a study evaluating various methylquinolines, this compound did not produce a positive response in the UDS assay in rat hepatocytes, in contrast to its 4- and 8-methyl isomers.[1] This suggests a lower potential for this specific type of DNA damage under the tested conditions.
Experimental Protocol: Unscheduled DNA Synthesis (UDS) Assay in Rat Hepatocytes
Materials:
-
Test compound (this compound)
-
Primary rat hepatocytes
-
Culture medium
-
[³H]-thymidine (radiolabeled DNA precursor)
-
Autoradiography emulsion
-
Microscope slides
Procedure:
-
Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rats and cultured on microscope slides.
-
Compound Exposure: The cultured hepatocytes are exposed to various concentrations of the test compound.
-
Radiolabeling: [³H]-thymidine is added to the culture medium. In cells undergoing DNA repair, the radiolabeled thymidine (B127349) will be incorporated into the DNA.
-
Fixation and Autoradiography: The cells are fixed, and the slides are coated with a photographic emulsion and stored in the dark.
-
Grain Counting: After development, the number of silver grains over the nucleus of the cells (indicating [³H]-thymidine incorporation) is counted under a microscope. An increase in the mean number of grains per nucleus compared to the control indicates a positive UDS response.
Diagram of UDS Assay Workflow
Caption: Simplified workflow for the Unscheduled DNA Synthesis (UDS) assay.
Anticancer Potential
The quinoline scaffold is present in numerous approved and investigational anticancer drugs. While specific data for this compound is limited, its derivatives have been shown to exert cytotoxic effects on various cancer cell lines through multiple mechanisms.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Some quinoline derivatives have been demonstrated to induce apoptosis in cancer cells, often through the modulation of key regulatory proteins.
Inhibition of DNA Methyltransferases (DNMTs)
DNA methylation is an epigenetic modification that plays a role in gene expression. Aberrant DNA methylation patterns are a hallmark of cancer. Certain quinoline-based compounds have been found to inhibit DNMTs, leading to the re-expression of tumor suppressor genes.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
This compound or its derivatives
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Diagram of a Potential Anticancer Signaling Pathway
Caption: Hypothesized anticancer mechanisms of quinoline derivatives.
Quantitative Data Summary
While specific quantitative data for the biological activities of this compound are not extensively available in the public domain, the following table presents representative data for related quinoline derivatives to provide a contextual understanding of their potential potency. It is important to note that these values are highly dependent on the specific derivative and the experimental conditions.
| Biological Activity | Compound Class | Specific Target/Assay | IC50 / MIC | Reference |
| Genotoxicity | This compound | Unscheduled DNA Synthesis (UDS) in rat hepatocytes | No positive response | [1] |
| Anticancer | Quinoline Derivatives | Inhibition of DNA Methyltransferases (DNMTs) | Varies (µM range) | [1] |
| Anticancer | Quinoline Derivatives | Cytotoxicity in various cancer cell lines | Varies (µM range) | [2] |
| Antimicrobial | Quinolone Derivatives | Antibacterial activity against various strains | Varies (µg/mL range) | [3] |
Conclusion
This compound represents a fundamental scaffold in medicinal chemistry with demonstrated potential for the development of novel therapeutic agents. While direct and extensive data on the specific mechanisms of action and quantitative biological activity of this compound itself are limited, the broader class of quinoline derivatives exhibits significant antimicrobial and anticancer properties. The mechanisms underlying these activities are diverse, ranging from the disruption of bacterial cell wall synthesis and communication to the induction of apoptosis and epigenetic modulation in cancer cells. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and its future derivatives. Further research is warranted to fully elucidate the specific biological targets and signaling pathways modulated by this compound, which will undoubtedly pave the way for the design of more potent and selective therapeutic agents.
References
The Enduring Legacy of 6-Methylquinoline: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and historical development of synthetic routes to 6-methylquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. We delve into the seminal named reactions that enabled its synthesis, including the Skraup, Doebner-von Miller, and Combes syntheses. This whitepaper presents a comparative analysis of these classical methods, offering detailed experimental protocols and quantitative data to inform modern synthetic strategies. The evolution of these century-old reactions is contextualized, highlighting their continued relevance and adaptation in contemporary organic synthesis.
Introduction: The Significance of the Quinoline (B57606) Core
The quinoline moiety, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged scaffold in drug discovery and functional materials.[1] Its derivatives exhibit a broad spectrum of biological activities, and the strategic placement of substituents on the quinoline core is crucial for modulating their pharmacological profiles. This compound, in particular, serves as a vital precursor and building block for a diverse array of more complex molecules.
This guide focuses on the foundational synthetic methodologies that first made this compound and its derivatives accessible to the scientific community. By understanding the historical context and the intricacies of these classical reactions, researchers can better appreciate the evolution of synthetic organic chemistry and leverage these robust methods in their own work.
Historical Perspective: The Dawn of Quinoline Synthesis
The late 19th century was a period of profound advancement in organic chemistry, with the elucidation of aromatic structures paving the way for the targeted synthesis of heterocyclic compounds. The quest for synthetic routes to quinolines, driven by the desire to understand and replicate the structures of natural alkaloids like quinine, led to the development of several eponymous reactions that remain staples in the organic chemist's toolkit.
The Skraup Synthesis (1880)
In 1880, the Czech chemist Zdenko Hans Skraup reported a method for synthesizing quinoline by heating aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent.[1][2] This reaction, often vigorous and exothermic, represented a landmark achievement in heterocyclic chemistry. A modification of this synthesis, using arsenic oxide as a milder oxidizing agent, was later suggested by Knueppel to control the reaction's violence and reduce the formation of tarry byproducts.[3]
The Doebner-von Miller Synthesis (1881)
Just a year after Skraup's discovery, German chemists Oscar Doebner and Wilhelm von Miller introduced a more versatile modification.[1][4] Their method involved the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, allowing for the synthesis of a wider variety of substituted quinolines.[4] This reaction is also known as the Skraup-Doebner-von Miller quinoline synthesis.[4]
The Combes Synthesis (1888)
In 1888, the French chemist Alphonse Combes developed a distinct approach to quinoline synthesis. The Combes reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[5] This method provides a route to 2,4-disubstituted quinolines.[1]
Core Synthetic Methodologies for this compound
The synthesis of this compound relies on the use of p-toluidine (B81030) as the starting aniline, which incorporates the methyl group at the desired 6-position of the resulting quinoline ring. Below, we detail the application of the Skraup, Doebner-von Miller, and Combes syntheses for the preparation of this important compound.
Skraup Synthesis of this compound
This method adapts the classical Skraup reaction to produce this compound from p-toluidine.
Reaction Scheme:
Caption: General scheme for the Skraup synthesis of this compound.
Detailed Experimental Protocol: Modified Skraup Synthesis [3]
-
Reactants:
-
p-Toluidine: 50 g
-
Glycerin: 140 g
-
Concentrated Sulfuric Acid: 130 g
-
Arsenic Oxide (As₂O₅): 66.5 g
-
-
Procedure:
-
The reactants are combined in a flask and heated on a sand-bath.
-
The initial reaction is vigorous and requires careful monitoring; the flask should be removed from the heat until the initial exothermic reaction subsides.
-
The mixture is then heated to gentle boiling for four hours.
-
After cooling, the reaction mixture is diluted with water.
-
The solution is made alkaline to liberate the free base.
-
The this compound is isolated by steam distillation.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Not explicitly stated, but described as a preparative method. | [3] |
| Oxidizing Agent | Arsenic Oxide (As₂O₅) | [3] |
Doebner-von Miller Synthesis of this compound
This variation utilizes an α,β-unsaturated aldehyde, crotonaldehyde (B89634), which is formed in situ from acetaldehyde (B116499) or used directly, to construct the pyridine ring.
Reaction Scheme:
Caption: General scheme for the Doebner-von Miller synthesis.
Detailed Experimental Protocol:
A general procedure for the synthesis of 2-methylquinolines involves heating the aniline with two moles of acetaldehyde in the presence of hydrochloric acid. The acetaldehyde undergoes an aldol (B89426) condensation to form crotonaldehyde in situ.[6]
-
Reactants (General):
-
Aniline (in this case, p-toluidine)
-
Acetaldehyde (2 molar equivalents)
-
Hydrochloric Acid (catalyst)
-
-
Procedure (General):
-
The aniline and hydrochloric acid are mixed.
-
Acetaldehyde is added, and the mixture is heated.
-
The reaction progress is monitored.
-
Upon completion, the mixture is cooled, neutralized with a base (e.g., slaked lime), and the product is isolated by steam distillation.[7]
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Generally low due to side reactions and polymer formation. | [8] |
| Catalyst | Hydrochloric Acid (HCl) or Zinc Chloride (ZnCl₂) | [7] |
Combes Synthesis of 2,4-Dimethyl-6-methylquinoline
The Combes synthesis, when applied to p-toluidine using acetylacetone (B45752) (a β-diketone), yields 2,4-dimethyl-6-methylquinoline.
Reaction Scheme:
Caption: General scheme for the Combes synthesis of a this compound derivative.
Detailed Experimental Protocol (General): [5]
-
Reactants:
-
Aromatic amine (e.g., p-toluidine)
-
β-Diketone (e.g., acetylacetone)
-
Acid catalyst (e.g., concentrated sulfuric acid)
-
-
Procedure (General):
-
The aromatic amine and the β-diketone are condensed to form an enamine intermediate.
-
The enamine is then subjected to acid-catalyzed cyclization by heating in the presence of a strong acid like sulfuric acid.
-
The reaction mixture is worked up by pouring it into water/ice, neutralizing with a base, and extracting the product.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Varies depending on the specific substrates and conditions. | [5] |
| Catalyst | Sulfuric Acid (H₂SO₄), Polyphosphoric Acid (PPA), etc. | [5] |
Reaction Mechanisms and Logical Flow
The underlying chemical transformations in these syntheses involve a series of classical organic reactions, including condensation, cyclization, dehydration, and oxidation.
Logical Workflow of Quinoline Ring Formation:
Caption: Comparative workflow of the key steps in the Skraup, Doebner-von Miller, and Combes syntheses for this compound derivatives.
Conclusion
The Skraup, Doebner-von Miller, and Combes syntheses, all developed within a single decade of the late 19th century, laid the groundwork for the vast field of quinoline chemistry. While modern organic synthesis has introduced a plethora of new methods, these classical reactions remain remarkably robust and are still employed for the preparation of quinoline scaffolds. For the synthesis of this compound, the choice of method depends on the desired substitution pattern on the pyridine ring. The Skraup synthesis provides the parent this compound, the Doebner-von Miller reaction yields a 2-substituted derivative, and the Combes synthesis results in a 2,4-disubstituted product. A thorough understanding of these foundational methods provides a crucial context for the development of novel synthetic strategies and the continued exploration of the rich chemical space of quinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. iipseries.org [iipseries.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
6-Methylquinoline: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylquinoline, a heterocyclic aromatic organic compound, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of therapeutic applications. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of this compound derivatives. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for the scientific community.
Introduction
Quinoline (B57606) and its analogues are fundamental components in the development of numerous therapeutic agents. The addition of a methyl group at the 6-position of the quinoline ring can significantly influence the molecule's physicochemical properties and biological activity.[1] Research has indicated that this compound derivatives possess notable biological activities, including antimicrobial, anticancer, and neuroprotective effects.[2] This guide aims to consolidate the existing scientific literature on the therapeutic applications of this compound, providing a technical foundation for further research and drug development.
Therapeutic Applications
The therapeutic potential of this compound and its derivatives spans several key areas of pharmacology. The core structure serves as a valuable building block for the synthesis of novel compounds with a range of biological activities.[2]
Anticancer Activity
Derivatives of this compound have been investigated for their ability to inhibit the proliferation of various cancer cell lines.[2] The anticancer effects are often attributed to the ability of these compounds to interfere with essential cellular pathways in cancer cells.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound Class | Specific Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone | (E)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)-3-phenylprop-2-en-1-one | Not Specified | Not Specified | |
| Quinoline-Docetaxel Analogue | Compound 6c | MCF-7-MDR | 0.0088 | [3] |
| Quinoline Sulfonamide | 2-methylquinoline-6-sulfonamide | A549 (Lung Carcinoma) | 15.2 ± 1.8 | [4] |
| Quinoline Sulfonamide | 2-methylquinoline-6-sulfonamide | MDA-MB-231 (Breast Adenocarcinoma) | 25.5 ± 2.3 | [4] |
| Quinoline-Amidrazone Hybrid | Ethyl carboxylate derivative (10d) | A549 (Lung) | 43.1 | [5] |
| Quinoline-Amidrazone Hybrid | o-hydroxy phenyl piperazine (B1678402) derivative (10g) | A549 (Lung) | 43.1 | [5] |
| Quinoline-Amidrazone Hybrid | Ethyl carboxylate derivative (10d) | MCF-7 (Breast) | 59.1 | [5] |
| Quinoline-Amidrazone Hybrid | o-hydroxy phenyl piperazine derivative (10g) | MCF-7 (Breast) | 59.1 | [5] |
Antimicrobial Activity
This compound derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[2] The incorporation of the this compound scaffold into other pharmacologically active moieties, such as hydrazones, has been shown to enhance antimicrobial efficacy.[2]
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)
| Compound Class | Specific Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |
| Quinolylidene-rhodanine conjugate | Compound 31 | M. tuberculosis H37Ra (dormant) | 2.2 | [2] |
| Quinolylidene-rhodanine conjugate | Compound 30 | M. tuberculosis H37Ra (dormant) | 2.3 | [2] |
| Quinolylidene-rhodanine conjugate | Compound 29 | M. tuberculosis H37Ra (dormant) | 3.3 | [2] |
| Quinolylidene-rhodanine conjugate | Compound 32 | M. tuberculosis H37Ra (dormant) | 5.1 | [2] |
| Quinolylidene-rhodanine conjugate | Compound 27 | M. tuberculosis H37Ra (dormant) | 7.6 | [2] |
| Quinolylidene-rhodanine conjugate | Compound 28 | M. tuberculosis H37Ra (dormant) | 10 | [2] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative | Compound 6 | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [6] |
| Quinoline-based Hydroxyimidazolium Hybrid | Compound 7b (6-Methyl) | Staphylococcus aureus | 2 | [7] |
| Quinoline-based Hydroxyimidazolium Hybrid | Compound 7h | Staphylococcus aureus | 20 | [7] |
Anti-inflammatory Activity
Certain derivatives of quinoline have been identified as potent anti-inflammatory agents.[8] For instance, 6,7-substituted-5,8-quinolinequinones have shown significant anti-inflammatory activity. One such derivative, 6,7-bis-methylsulfanyl-5,8-quinolinequinone, exhibited high activity with an IC50 of 0.11 µM.[9] The anti-inflammatory effects of quinoline derivatives are often attributed to the inhibition of key inflammatory mediators like cyclooxygenases (COX).[10]
Neuroprotective Properties
Emerging evidence suggests that some this compound derivatives may offer neuroprotective benefits.[2] Studies on related quinoline compounds have shown protective effects in models of neurodegenerative diseases. For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), a reduced derivative, has demonstrated neuroprotective properties in an experimental model of Parkinson's disease by enhancing the antioxidant system and suppressing apoptosis.[9] HTHQ was administered at doses of 25 mg/kg and 50 mg/kg, with the higher dose showing a greater impact.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A common method for synthesizing the this compound core is the Skraup synthesis, which involves the reaction of p-toluidine (B81030) with glycerol, sulfuric acid, and an oxidizing agent.[2]
Protocol 1: Skraup Synthesis of this compound
-
Reactants: p-toluidine, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).
-
Procedure:
-
Carefully add concentrated sulfuric acid to a mixture of p-toluidine and glycerol.
-
Add the oxidizing agent to the mixture.
-
Heat the reaction mixture. The reaction is exothermic and requires careful temperature control.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Neutralize the excess acid with a base (e.g., sodium hydroxide) to precipitate the crude this compound.
-
Purify the product by steam distillation or recrystallization.
-
Anticancer Activity Assays
Protocol 2: MTT Cytotoxicity Assay
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours.[11]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.[11]
-
Formazan Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[4]
-
Antimicrobial Susceptibility Testing
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.[12]
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate.[12]
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]
-
Anti-inflammatory Activity Assays
Protocol 4: In Vitro COX Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators of inflammation.
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine a reaction buffer, heme, and either COX-1 or COX-2 enzyme.[13]
-
Compound Addition: Add various concentrations of the this compound derivative to the wells.
-
Pre-incubation: Incubate the plate at 37°C for a short period.[13]
-
Reaction Initiation: Add arachidonic acid (the substrate) to initiate the reaction.[13]
-
Measurement: Measure the rate of reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.[13]
-
Neuroprotective Activity Assays
Protocol 5: Neuroprotective Effect against Oxidative Stress
-
Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor (e.g., hydrogen peroxide or 6-hydroxydopamine).
-
Procedure:
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a suitable format (e.g., 96-well plate).
-
Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivative for a defined period.
-
Induction of Oxidative Stress: Expose the cells to an oxidative agent to induce cell death.
-
Cell Viability Assessment: Measure cell viability using an appropriate method, such as the MTT assay.
-
Data Analysis: Compare the viability of cells treated with the compound and the oxidative stressor to those treated with the stressor alone to determine the neuroprotective effect.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.
Anticancer Mechanisms
Quinoline derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer.[14]
Antimicrobial Mechanisms
The antimicrobial action of quinoline derivatives often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.
Neuroprotective Mechanisms
The neuroprotective effects of certain quinoline derivatives are linked to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and apoptosis.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents with diverse pharmacological activities. The evidence presented in this technical guide highlights the significant potential of this compound derivatives in the fields of oncology, infectious diseases, inflammation, and neurodegenerative disorders. Further research focusing on structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies is warranted to fully exploit the therapeutic potential of this versatile chemical entity. The detailed protocols and summarized data provided herein are intended to facilitate these future research endeavors.
References
- 1. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and storage guidelines for 6-methylquinoline, a key intermediate in pharmaceutical and materials science. Adherence to these protocols is critical to ensure a safe laboratory environment and the integrity of research outcomes.
Chemical and Physical Properties
This compound is a clear, pale yellow to light orange liquid.[1][2] A thorough understanding of its physical and chemical properties is fundamental to its safe handling and use in experimental settings.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉N | [3][4] |
| Molecular Weight | 143.19 g/mol | [3][4] |
| Appearance | Clear pale yellow to light orange liquid | [1][2][4][5] |
| Odor | Pungent, heavy odor | [2][6] |
| Melting Point | -22 °C / -7.6 °F | [5][6] |
| Boiling Point | 256-260 °C / 492.8-500 °F | [2][4][5][6] |
| Flash Point | > 113 °C / > 235.4 °F | [5][7] |
| Density | 1.067 g/mL at 20 °C | [2][4][6] |
| Solubility | Not miscible or difficult to mix with water. Soluble in alcohol, oils, and propylene (B89431) glycol. | [1][2][6] |
| Vapor Density | >1 (vs air) | [6][7] |
| Refractive Index | n20/D 1.614 | [4][6][7] |
Hazard Identification and Classification
This compound is classified as hazardous.[5] It is harmful if swallowed and causes skin irritation.[3][5] The following table summarizes its hazard classifications.
Table 2: Hazard Identification and Classification
| Hazard Classification | Code | Description | Source(s) |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | [3][5][8][9] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation | [3][5][9] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation | [9] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335 | May cause respiratory irritation | [9] |
Pictogram:
Toxicity Data
The toxicological profile of this compound has been evaluated through various studies. The following table summarizes the available acute toxicity data.
Table 3: Acute Toxicity of this compound
| Test | Species | Route | Value | Source(s) |
| LD50 | Rat | Oral | 800 - 1260 mg/kg | [6][9] |
| LD50 | Mouse | Intraperitoneal | 386 mg/kg | [6] |
| Skin Irritation | Rabbit | Dermal | Moderate (500 mg/24 h) | [6] |
Experimental Protocols
The data presented in this guide are based on standardized toxicity testing protocols. While the specific, detailed experimental reports for the cited this compound studies are not publicly available, the general methodologies are outlined below.
Acute Oral Toxicity (LD50)
The acute oral toxicity, expressed as the LD50 (median lethal dose), is determined to assess the short-term toxic effects of a substance when ingested. The general procedure, often following OECD Guideline 423, involves the following steps:
-
Test Animals: Healthy, young adult rats are typically used.[2][8] Animals are fasted before the administration of the substance.[2]
-
Dosage: A single dose of the test substance is administered orally via gavage.[8] The volume administered is calculated based on the animal's body weight.[8]
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[2][8] Observations are made at specific intervals, such as 30 minutes, 1, 2, and 4 hours post-dosing, and then daily.[8]
-
Data Analysis: The LD50 value is calculated as the statistically estimated dose that would be lethal to 50% of the test population.
Skin Irritation
Skin irritation studies are conducted to assess the potential of a substance to cause reversible inflammatory changes to the skin. The general methodology, often following OECD Guideline 404, is as follows:
-
Test Animals: Albino rabbits are the recommended species for this test. A small area of the animal's back is clipped free of fur 24 hours before the test.[3]
-
Application: A specified amount of the test substance (e.g., 0.5 mL or 0.5 g) is applied to a gauze patch and then to the prepared skin.[3][6] The patch is held in place with a semi-occlusive dressing for a defined period, typically 4 hours.[5][6]
-
Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).[6]
-
Scoring: The severity of the skin reactions is scored according to a standardized system (e.g., the Draize method).[3] The scores are then used to calculate a primary irritation index to classify the substance's irritation potential.[3]
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure to this compound.
Engineering Controls
-
Work in a well-ventilated area. Use local exhaust ventilation to control airborne exposure.[3][9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[5]
-
Skin Protection:
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.[1][5]
General Hygiene Practices
Caption: General workflow for the safe handling of this compound.
Storage and Incompatibility
Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][9] Store below +30°C.[2][6] Protect from light and air.[1][8] It is recommended to store under an inert gas.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[2][5]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
General Advice: In all cases of doubt, or when symptoms persist, seek medical advice.[3] Remove the affected person from the danger area and keep them warm and at rest.[3]
-
If Inhaled: Remove the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[5][9]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[3][5] If skin irritation occurs, get medical advice.[3][5] Remove contaminated clothing.[3]
-
In Case of Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids apart.[3][5] Remove contact lenses, if present and easy to do.[3][5] If eye irritation persists, get medical attention.[5]
-
If Swallowed: Rinse mouth with water (only if the person is conscious).[3][5] Do NOT induce vomiting.[3] Call a POISON CENTER or doctor/physician if you feel unwell.[3][5]
Accidental Release and Firefighting Measures
Accidental Release
In the event of a spill, follow these procedures to contain and clean up the material safely.
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as described in Section 5.0.[5] Remove all sources of ignition.
-
Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.[3]
-
Containment and Cleaning:
-
Cover drains.[3]
-
Soak up the spill with inert absorbent material such as sand, sawdust, or a universal binder.[3][5]
-
Collect the spillage into suitable, closed containers for disposal.[3][5]
-
Wash the contaminated area with 60-70% ethanol (B145695) followed by a soap and water solution.[1]
-
Ventilate the affected area.[3]
-
Caption: Workflow for responding to a this compound spill.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]
-
Specific Hazards: When heated to decomposition, it emits toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
-
Additional Precautions: Do not allow firefighting water to enter drains or water courses.[3]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[3][5] Do not empty into drains.[5]
This guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and follow all institutional safety protocols.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. fda.gov [fda.gov]
- 3. daikinchemicals.com [daikinchemicals.com]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. cdpr.ca.gov [cdpr.ca.gov]
- 9. chemview.epa.gov [chemview.epa.gov]
Solubility Profile of 6-Methylquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 6-methylquinoline, a key heterocyclic aromatic compound. As a derivative of quinoline, this compound serves as a valuable starting material and intermediate in the synthesis of various functional molecules, including fluorescent probes for biological imaging and compounds with potential therapeutic applications. A thorough understanding of its solubility in a range of solvents is critical for its effective use in research, development, and manufacturing.
This document presents available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and visualizes key experimental workflows relevant to the application of this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N | |
| Molecular Weight | 143.19 g/mol | |
| Appearance | Clear pale yellow to pale brown liquid | |
| Melting Point | -22 °C | |
| Boiling Point | 256-260 °C | |
| Density | 1.067 g/mL at 20 °C | |
| Refractive Index | n20/D 1.614 |
Quantitative Solubility Data
The solubility of this compound has been reported in various aqueous and organic solvents. The data, however, can show some variability across different sources, which may be attributed to different experimental conditions such as temperature and method of measurement.
Table 1: Aqueous Solubility of this compound
| Solubility Value | Temperature | Method | Source |
| 1.79 g/L | Not Specified | Predicted (ALOGPS) | |
| 631.1 mg/L | 25 °C | Estimated | |
| < 1 mg/mL | 17.2 °C (63 °F) | Experimental | |
| Not miscible or difficult to mix | Not Specified | Not Specified |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Qualitative Solubility | Quantitative Solubility | Source |
| Alcohol (general) | Soluble | - | |
| Ethanol (50%) | Soluble | Soluble in 4 volumes | |
| Ethanol (60%) | Soluble | Soluble in equal volumes | |
| Dipropylene Glycol | Soluble | - | |
| Chloroform | Slightly Soluble | - | |
| Methanol | Slightly Soluble | - | |
| Oils | Soluble | - | |
| Propylene Glycol | Soluble | - |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for the reliable application of this compound in experimental and industrial settings. The following are detailed methodologies for key experiments.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a gold standard for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed, airtight container (e.g., a glass vial).
-
Equilibration: The container is agitated in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand to permit the settling of the undissolved solid. The mixture is then centrifuged to pellet the remaining solid material.
-
Sampling: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a solvent-resistant filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved microparticles.
-
Quantification: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
UV-Vis Spectrophotometry for Quantification
This method is applicable if this compound exhibits sufficient UV absorbance in the chosen solvent.
Methodology:
-
Determination of λmax: A dilute, known concentration of this compound in the solvent of interest is prepared. The UV-Vis spectrum is scanned to identify the wavelength of maximum absorbance (λmax).
-
Preparation of a Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared. The absorbance of each standard is measured at the predetermined λmax. A calibration curve of absorbance versus concentration is plotted.
-
Analysis of Saturated Solution: The filtered saturated solution (obtained from the shake-flask method) is diluted with a known factor to ensure the absorbance falls within the linear range of the calibration curve. The absorbance of the diluted sample is then measured at λmax.
-
Calculation of Solubility: The concentration of the diluted sample is determined from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a highly sensitive and specific method for determining the concentration of this compound, especially in complex mixtures.
Methodology:
-
Method Development: A suitable HPLC method is developed, which includes selecting an appropriate column (e.g., C18), a mobile phase that provides good peak separation and shape, a constant flow rate, and a detector wavelength (typically the λmax determined by UV-Vis spectroscopy).
-
Preparation of a Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared and injected into the HPLC system. A calibration curve is generated by plotting the peak area against the concentration.
-
Analysis of Saturated Solution: A known volume of the filtered saturated solution is injected into the HPLC system. It may be necessary to dilute the sample to be within the linear range of the calibration curve.
-
Calculation of Solubility: The peak area of this compound in the sample is measured. The concentration is then calculated using the calibration curve, taking into account any dilution.
Applications and Logical Workflows
This compound is a versatile building block in organic synthesis, particularly in the development of functional molecules for biological applications.
Synthesis of Fluorescent Probes
Derivatives of this compound are utilized in the synthesis of fluorescent probes for the detection of metal ions and for bio-imaging. The general workflow for such an application is outlined below.
Investigation of Biological Activity
Derivatives of this compound have shown promise as antimicrobial and anticancer agents. A logical workflow for investigating the biological activity of novel this compound derivatives is presented below.
An In-Depth Technical Guide to the Thermochemical Data and Stability of 6-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylquinoline, a heterocyclic aromatic compound, serves as a significant structural motif in various pharmacologically active agents and functional materials. A thorough understanding of its thermochemical properties and stability is paramount for its application in drug design, synthesis, and formulation, as well as for process safety and optimization. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details on the experimental methodologies used for their determination, and an analysis of its stability, including its biodegradation pathway.
Thermochemical Data of this compound
The following tables summarize the key thermochemical data for this compound. The data is primarily sourced from the comprehensive study by Ribeiro da Silva, Matos, et al. (1995) as cited in the NIST Chemistry WebBook.[1][2]
Table 1: Enthalpy Data for this compound
| Thermochemical Parameter | State | Value (kJ/mol) | Method | Reference |
| Standard Molar Enthalpy of Formation (ΔfH°) | Liquid | 93.3 | Ccb | Ribeiro da Silva, Matos, et al., 1995[1] |
| Standard Molar Enthalpy of Formation (ΔfH°) | Gas | 161.0 ± 3.0 | Ccb | Ribeiro da Silva, Matos, et al., 1995 |
| Standard Molar Enthalpy of Combustion (ΔcH°) | Liquid | -5314.6 ± 2.0 | Ccb | Ribeiro da Silva, Matos, et al., 1995[1] |
| Enthalpy of Vaporization (ΔvapH) | 67.7 ± 1.8 | C | Ribeiro da Silva, Matos, et al., 1995[2] |
Note: At the time of this report, specific experimental data for the enthalpy of sublimation, standard molar entropy, and heat capacity of this compound were not available in the reviewed literature.
Experimental Protocols
A detailed description of the experimental protocols is crucial for the replication and validation of thermochemical data. While the full experimental details from the primary reference by Ribeiro da Silva, Matos, et al. (1995) were not accessible for this guide, the following sections describe the general principles of the methodologies typically employed for determining the reported thermochemical parameters.
Combustion Calorimetry (Ccb)
The standard molar enthalpy of formation and combustion of this compound were determined using combustion calorimetry. This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter.
General Workflow for Combustion Calorimetry:
Enthalpy of Vaporization Measurement
The enthalpy of vaporization is a critical parameter for understanding the phase transition energetics of a compound. While the specific method used for this compound in the primary reference is denoted as "C", this likely refers to a calorimetric method.
Stability of this compound
Thermal Stability
Information on the thermal decomposition of this compound is not extensively detailed in the available literature. General stability information suggests that it is a relatively stable compound under standard conditions.
Chemical Stability and Reactivity
This compound exhibits the typical reactivity of a quinoline (B57606) derivative. The presence of the methyl group can influence its reactivity in electrophilic and nucleophilic substitution reactions. It is important to note that like many nitrogen-containing heterocyclic compounds, it can be susceptible to oxidation and should be stored appropriately.
Biodegradation
Several studies have investigated the biodegradation of quinoline and its derivatives by microorganisms. Notably, strains of Pseudomonas have been shown to metabolize these compounds. The biodegradation of this compound is an important aspect of its environmental fate and potential for bioremediation.
The metabolic pathway for the degradation of quinoline by Pseudomonas putida has been elucidated and is believed to proceed via the 8-hydroxycoumarin (B196171) pathway.[3] While the specific intermediates for this compound degradation are not fully detailed, a plausible pathway can be inferred based on the metabolism of the parent compound and other methylated quinolines.
This proposed pathway involves initial hydroxylation reactions, followed by oxidation and subsequent ring cleavage to yield intermediates that can enter central metabolic pathways. It is important to note that Pseudomonas aeruginosa has also been shown to hydroxylate this compound, although further degradation was not observed in some studies.[4]
Conclusion
This technical guide has summarized the available thermochemical data for this compound and provided an overview of its stability. The presented data is essential for researchers and professionals working with this compound. Further experimental work is required to determine the enthalpy of sublimation, standard molar entropy, and heat capacity to provide a more complete thermochemical profile. Additionally, detailed studies on the thermal decomposition mechanism would be beneficial for a comprehensive understanding of its stability. The elucidation of the complete biodegradation pathway of this compound also remains an area for future research.
References
Methodological & Application
Application Notes and Protocols for the Skraup Synthesis of 6-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Skraup synthesis of 6-methylquinoline, a key intermediate in the development of various pharmaceuticals and functional materials. The protocol detailed herein is intended for laboratory-scale synthesis and offers insights into the reaction mechanism, experimental setup, and purification strategies.
Introduction
The Skraup synthesis is a classic and effective method for the preparation of quinolines. This reaction involves the condensation of an aromatic amine with glycerol (B35011) in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent. For the synthesis of this compound, the starting aromatic amine is p-toluidine (B81030). The reaction is known to be vigorous and requires careful control of the reaction conditions.
Reaction Principle and Mechanism
The Skraup synthesis of this compound proceeds through a series of well-established steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The amino group of p-toluidine undergoes a conjugate (Michael) addition to acrolein.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization.
-
Dehydration and Oxidation: Subsequent dehydration and oxidation of the cyclized intermediate yield the aromatic this compound.
Reaction Scheme:
p-Toluidine + Glycerol --(H₂SO₄, Oxidizing Agent)--> this compound
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Skraup synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | p-Toluidine | General Literature |
| Reagents | Glycerol, Concentrated Sulfuric Acid, Arsenic Pentoxide | General Literature |
| Typical Yield | 70-75% | [1] |
| Molar Ratio (p-Toluidine:Glycerol) | ~1:3 | General Literature |
| Molar Ratio (p-Toluidine:Arsenic Pentoxide) | ~1:0.5 | General Literature |
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the Skraup synthesis.
4.1. Materials and Reagents
-
p-Toluidine
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
Arsenic Pentoxide (As₂O₅)
-
Sodium Hydroxide (B78521) (for neutralization)
-
Deionized Water
-
Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)
4.2. Equipment
-
Round-bottom flask of appropriate size
-
Reflux condenser
-
Heating mantle or sand bath
-
Dropping funnel
-
Mechanical or magnetic stirrer
-
Steam distillation apparatus
-
Separatory funnel
-
Rotary evaporator
4.3. Reaction Procedure
-
In a round-bottom flask, combine 107 g of p-toluidine and 240 g of glycerol.
-
While stirring, slowly and carefully add 100 g of concentrated sulfuric acid to the mixture. The addition is exothermic, and the temperature should be monitored.
-
Once the initial exotherm has subsided, add 57 g of arsenic pentoxide to the reaction mixture.
-
Attach a reflux condenser and heat the mixture on a sand bath. The reaction can be vigorous initially, and heating should be controlled. It may be necessary to remove the heat source temporarily if the reaction becomes too rapid.
-
After the initial vigorous reaction has ceased, continue to heat the mixture under reflux for approximately 4 hours.
4.4. Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Carefully dilute the mixture with a large volume of water.
-
Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution. This step is also exothermic and should be performed with cooling.
-
Subject the alkaline mixture to steam distillation. Collect the distillate until no more oily droplets of this compound are observed.
-
The collected distillate will contain a mixture of this compound and water. Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.
-
Combine the organic extracts with the initially separated organic layer.
-
Dry the combined organic phase over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent if necessary.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Skraup synthesis of this compound.
Reaction Mechanism
Caption: Simplified mechanism of the Skraup synthesis of this compound.
References
Application Notes and Protocols for the Fried-länder Synthesis of 6-Methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Friedländer synthesis is a classic and versatile method for the construction of the quinoline (B57606) scaffold, a privileged core structure in medicinal chemistry. This annulation reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically a ketone or β-dicarbonyl compound, under acidic or basic catalysis.[1] This document provides detailed application notes and experimental protocols for the synthesis of 6-methylquinoline derivatives, compounds of significant interest in drug discovery due to their diverse biological activities.
Application Notes: The Significance of this compound Derivatives
The quinoline ring system is a fundamental component of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[2] The introduction of a methyl group at the 6-position can significantly influence the biological profile of the quinoline scaffold, often enhancing its therapeutic potential.
Anticancer Activity
Quinolines and their derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of kinase signaling pathways.[2][3] Specifically, 6-substituted quinoline derivatives have been investigated as c-Met inhibitors, a receptor tyrosine kinase implicated in tumor progression and metastasis.[4] The antiproliferative effects of various quinoline derivatives have been demonstrated against a range of human cancer cell lines.[2]
Table 1: Anticancer Activity of Representative Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-based hydrazone analogue | Full NCI 60 panel | GI50: 0.33 - 4.87 | [5] |
| 3-Quinoline derivatives | Breast (MCF7) | 29.8 - 40.4 | [2] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | Leukemia (HL-60) | 19.88 | [2] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | Breast (MCF-7) | >80% growth reduction | [6] |
Antimicrobial Activity
The quinoline core is also a well-established pharmacophore in the development of antimicrobial agents.[7] The substitution pattern on the quinoline ring plays a crucial role in determining the spectrum and potency of antimicrobial activity.[8] Derivatives of this compound have shown promise in combating both bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Representative Quinoline Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Quinolide-rhodanine conjugates | M. tuberculosis H37Ra | 1.66 - 9.57 | [7] |
| Pyridine and quinolone hydrazone derivatives | Aspergillus fumigatus | 0.98 | [7] |
| Pyridine and quinolone hydrazone derivatives | Candida albicans | 0.49 - 0.98 | [7] |
| Pyridine and quinolone hydrazone derivatives | Streptococcus pneumoniae | 0.49 | [7] |
| Pyridine and quinolone hydrazone derivatives | Staphylococcus aureus | 0.98 - 1.95 | [7] |
Friedländer Synthesis of this compound Derivatives
The general scheme for the Friedländer synthesis of this compound derivatives involves the reaction of a 2-amino-5-methylaryl ketone or aldehyde with a compound containing an α-methylene group.
Reaction Mechanism
The reaction can proceed through two primary pathways, depending on the reaction conditions. The first involves an initial aldol (B89426) condensation between the two carbonyl compounds, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the amino group and the carbonyl of the active methylene compound, followed by an intramolecular aldol-type condensation.
Caption: Possible reaction mechanisms for the Friedländer synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound derivatives using both conventional heating and microwave-assisted techniques.
Protocol 1: Microwave-Assisted Synthesis of 2,4-Disubstituted-6-methylquinolines
This protocol is adapted from a microwave-assisted Friedländer synthesis which demonstrates rapid reaction times and high yields.[9][10]
Materials:
-
2-Amino-5-methylacetophenone
-
Substituted ketone (e.g., cyclohexanone, acetophenone)
-
Glacial acetic acid
Procedure:
-
In a microwave reaction vial, combine 2-amino-5-methylacetophenone (1 mmol) and the desired ketone (1.5-2 mmol).
-
Add glacial acetic acid (2 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 5-10 minutes.[9]
-
After completion of the reaction (monitored by TLC), allow the vial to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.
Table 3: Representative Examples of Microwave-Assisted Friedländer Synthesis
| 2-Aminoaryl Ketone | Ketone | Product | Reaction Time (min) | Yield (%) |
| 2-Aminobenzophenone | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 5 | 92 |
| 2-Aminobenzophenone | 4'-Methylacetophenone | 2-(4-Methylphenyl)-4-phenylquinoline | 10 | 85 |
| 2-Amino-5-chlorobenzophenone | Cyclopentanone | 8-Chloro-4-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline | 10 | 88 |
Note: The data in this table is representative of the microwave-assisted Friedländer synthesis and may vary for 6-methyl substituted analogues.[9]
Protocol 2: Synthesis of (E)-2-Methyl-4-styryl-6-methylquinolines from (2-Amino-5-methylphenyl)chalcones
This protocol describes the synthesis of 2-methyl-4-styrylquinoline derivatives, which can be adapted for 6-methyl analogues by starting with the corresponding 2-amino-5-methylphenyl chalcone (B49325).[11]
Materials:
-
(E)-1-(2-Amino-5-methylphenyl)-3-arylprop-2-en-1-one (chalcone precursor)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve the (E)-1-(2-amino-5-methylphenyl)-3-arylprop-2-en-1-one (1.0 mmol) in glacial acetic acid (3 mL).
-
Add an excess of acetone (12.0 mmol) to the solution.
-
Stir the mixture magnetically and heat at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting chalcone is consumed (typically 14-19 hours).[11]
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium carbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 4: Characterization Data for Representative (E)-2-Methyl-4-styrylquinoline Derivatives
| Compound | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| (E)-4-(4-Fluorostyryl)-2-methylquinoline | 94 | 8.04 (d, 1H), 7.89 (d, 1H), 7.65-7.58 (m, 3H), 7.42 (d, 1H), 7.35 (s, 1H), 7.14-7.08 (m, 3H), 2.73 (s, 3H) | 163.5, 158.3, 148.5, 145.4, 134.9, 132.6, 130.0, 129.5, 129.4, 129.2, 126.6, 125.9, 123.6, 120.0, 116.0, 115.8, 25.4 |
| (E)-2-Methyl-4-[4-(trifluoromethyl)styryl]quinoline | 85 | 8.07 (d, 1H), 7.91 (d, 1H), 7.71-7.65 (m, 5H), 7.45 (d, 1H), 7.37 (s, 1H), 7.28 (d, 1H), 2.74 (s, 3H) | 158.3, 148.5, 144.9, 139.9, 133.4, 130.1, 129.6, 129.5, 127.8, 127.1, 126.0, 125.8, 125.7, 123.9, 120.0, 25.4 |
| (E)-4-(2,6-Dichlorostyryl)-2-methylquinoline | 77 | 8.06 (d, 1H), 7.92 (d, 1H), 7.67 (t, 1H), 7.42-7.38 (m, 3H), 7.23-7.18 (m, 2H), 6.90 (d, 1H), 6.78 (d, 1H), 2.75 (s, 3H) | 158.5, 148.5, 144.1, 134.8, 134.0, 132.8, 130.0, 129.5, 129.1, 128.4, 126.9, 126.0, 124.2, 120.3, 25.5 |
Note: The spectroscopic data presented is for 6-unsubstituted analogues and serves as a reference. Similar patterns would be expected for the corresponding 6-methyl derivatives.[11]
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and characterization of this compound derivatives, followed by biological evaluation.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. explorationpub.com [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 6-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylquinoline is a heterocyclic aromatic organic compound with the chemical formula C₁₀H₉N. It is a derivative of quinoline (B57606) and finds significant applications in various fields of chemical and biological research. Notably, it serves as a crucial intermediate in the synthesis of various functional molecules, including fluorescent probes for biological imaging and as a scaffold for the development of novel therapeutic agents.[1][2] Derivatives of this compound have shown potential as antimicrobial and anticancer agents.[1] This document provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on the classic Skraup-Doebner-von Miller reaction, along with data presentation and visualizations to aid in experimental planning and execution.
Synthesis of this compound
The most common and established method for the synthesis of this compound is the Skraup-Doebner-von Miller reaction, which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound.[3][4] For the synthesis of this compound, p-toluidine (B81030) is the appropriate starting aniline. The α,β-unsaturated aldehyde, crotonaldehyde (B89634), can be used directly or generated in situ from glycerol (B35011).
Method 1: Skraup Synthesis using p-Toluidine and Glycerol
The Skraup synthesis is a classic, albeit often vigorous, method for constructing quinolines.[5] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[4] To produce this compound, the starting aniline is p-toluidine.[6]
Reaction Scheme:
p-Toluidine + Glycerol --(H₂SO₄, Oxidizing Agent)--> this compound
Experimental Protocol
Materials:
-
p-Toluidine
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or ferrous sulfate (B86663) as a moderator)[5]
-
Sodium hydroxide (B78521) (NaOH) solution (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether or chloroform)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add concentrated sulfuric acid to glycerol and p-toluidine. The reaction is highly exothermic and should be cooled in an ice bath during the addition.
-
Add the oxidizing agent portion-wise to the mixture. If using nitrobenzene, it can be added through the dropping funnel.
-
Heat the mixture cautiously in a fume hood. The reaction can be vigorous, and the temperature should be carefully controlled.
-
Once the initial vigorous reaction subsides, continue to heat the mixture under reflux for several hours to ensure the completion of the reaction.
-
After cooling, the reaction mixture is diluted with water and neutralized with a sodium hydroxide solution.
-
The crude this compound is then isolated by steam distillation or solvent extraction.
-
The extracted organic layer is dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Method 2: Doebner-von Miller Synthesis using p-Toluidine and Crotonaldehyde
A variation of the Skraup synthesis, the Doebner-von Miller reaction, utilizes an α,β-unsaturated aldehyde or ketone. For the synthesis of this compound, p-toluidine is reacted with crotonaldehyde in the presence of an acid catalyst.[2][7]
Reaction Scheme:
p-Toluidine + Crotonaldehyde --(Acid Catalyst)--> this compound
Experimental Protocol
Materials:
-
p-Toluidine
-
Crotonaldehyde
-
Acid catalyst (e.g., concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄))
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether or chloroform)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve p-toluidine in an acidic solution (e.g., concentrated HCl) in a round-bottom flask equipped with a reflux condenser.
-
Slowly add crotonaldehyde to the reaction mixture.
-
Heat the mixture under reflux for several hours.
-
After cooling, neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and dry it over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound based on the described methods.
| Parameter | Skraup Synthesis | Doebner-von Miller Synthesis | Reference(s) |
| Starting Materials | p-Toluidine, Glycerol | p-Toluidine, Crotonaldehyde | [6][7] |
| Key Reagents | Conc. H₂SO₄, Oxidizing Agent | Acid Catalyst (e.g., HCl) | [2][5] |
| Reaction Temperature | Elevated (often >100°C) | Reflux | [7] |
| Reaction Time | Several hours | Several hours | [7] |
| Reported Yield | ~70% | Varies, can be moderate to good | [6] |
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound via the Skraup/Doebner-von Miller reaction.
Application of this compound in Fluorescent Probe Synthesis
While this compound is not directly involved in a specific signaling pathway, it is a key precursor for synthesizing fluorescent probes used to detect biologically relevant analytes, thereby enabling the study of cellular processes.[1]
References
- 1. Buy this compound | 91-62-3 [smolecule.com]
- 2. iipseries.org [iipseries.org]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | High-Purity Reagent | For Research Use [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Methylquinoline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 6-methylquinoline in organic synthesis, with a focus on its role as a key intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. Detailed experimental protocols for the synthesis of this compound and its derivatives are provided, along with quantitative data to facilitate comparison and application in a laboratory setting.
Introduction to this compound
This compound is a heterocyclic aromatic organic compound with the chemical formula C₁₀H₉N.[1] It consists of a quinoline (B57606) backbone substituted with a methyl group at the 6-position. This substitution pattern imparts specific electronic and steric properties that make it a valuable synthon for the construction of more complex molecules. Its derivatives have garnered significant interest due to their diverse biological activities and utility in materials science.[2][3]
Applications in Organic Synthesis
This compound serves as a versatile precursor in various synthetic transformations, leading to a wide array of functionalized molecules.
2.1. Pharmaceutical Applications
The quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown promise in several therapeutic areas.
-
Anticancer Agents: this compound is a key building block for the synthesis of kinase inhibitors targeting various signaling pathways implicated in cancer progression, such as c-Met, EGFR, VEGFR, and PI3K/Akt/mTOR.[4][5] These pathways are crucial for cell proliferation, survival, and angiogenesis.
-
Antimalarial Drugs: The quinoline core is central to many antimalarial drugs. This compound can be modified to produce analogues of established antimalarials like primaquine, aiming for improved efficacy and reduced toxicity.[6]
-
Antimicrobial Agents: Derivatives of this compound have demonstrated activity against a range of bacterial and fungal pathogens.[3]
-
Anti-inflammatory Drugs: Certain this compound derivatives have been investigated for their potential as anti-inflammatory agents.[2]
2.2. Agrochemical Applications
The biological activity of quinoline derivatives extends to agriculture, where they can be utilized in the development of new pesticides and herbicides. The structural motifs derived from this compound can be explored to design novel agrochemicals with specific modes of action.
2.3. Functional Materials
This compound is a valuable precursor for the synthesis of functional organic materials.
-
Fluorescent Dyes and Probes: The quinoline nucleus is inherently fluorescent. Functionalization of this compound allows for the synthesis of novel fluorescent dyes and probes. These materials have applications in biological imaging and as sensors for ions and small molecules.[2][7][8]
Synthetic Protocols for this compound and Derivatives
Several classical named reactions can be employed for the synthesis of the quinoline core. The choice of method often depends on the desired substitution pattern and available starting materials.
3.1. Skraup Synthesis
The Skraup synthesis is a classic method for the preparation of quinolines involving the reaction of an aniline (B41778) with glycerol, an oxidizing agent, and sulfuric acid.[9] For the synthesis of this compound, p-toluidine (B81030) is used as the aniline component.
Experimental Protocol: Skraup Synthesis of this compound
-
Reactants:
-
p-Toluidine
-
Glycerol
-
Nitrobenzene (or arsenic pentoxide) as an oxidizing agent
-
Concentrated Sulfuric Acid
-
Ferrous sulfate (B86663) (optional, as a moderator)
-
-
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of p-toluidine, glycerol, and nitrobenzene. The addition should be done slowly and with cooling, as the reaction is highly exothermic.
-
If the reaction is too vigorous, ferrous sulfate can be added as a moderator.[9]
-
Heat the mixture under reflux for several hours.
-
After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
The crude this compound is then purified by steam distillation followed by fractional distillation or recrystallization.
-
3.2. Doebner-von Miller Reaction
The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol, leading to substituted quinolines.[10][11] To synthesize this compound, p-toluidine would be reacted with crotonaldehyde (B89634).
Experimental Protocol: Doebner-von Miller Synthesis of this compound
-
Reactants:
-
p-Toluidine
-
Crotonaldehyde
-
An acid catalyst (e.g., hydrochloric acid, zinc chloride)
-
-
Procedure:
-
Dissolve p-toluidine in an acidic medium.
-
Slowly add crotonaldehyde to the solution with stirring.
-
Heat the reaction mixture under reflux for several hours.
-
After the reaction is complete, cool the mixture and neutralize it with a base to precipitate the product.
-
Purify the crude this compound by distillation or chromatography.
-
3.3. Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by an acid or base.[12][13][14]
Experimental Protocol: Friedländer Synthesis of a Substituted this compound Derivative
-
Reactants:
-
A ketone with an α-methylene group (e.g., acetone, ethyl acetoacetate)
-
An acid or base catalyst (e.g., sodium hydroxide, sulfuric acid)
-
Procedure:
-
Mix 2-amino-5-methylbenzaldehyde and the carbonyl compound in a suitable solvent.
-
Add the catalyst and heat the mixture under reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
-
Quantitative Data
The following table summarizes the cytotoxicity of some quinoline derivatives, highlighting the potential of this scaffold in anticancer drug discovery.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxy-5-nitroquinoline | Raji (B-cell lymphoma) | 0.438 | [15] |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 µg/mL | [15] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (cervical cancer) | 8.2 µg/mL | [15] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (colon carcinoma) | 9.5 µg/mL | [15] |
| (6-chloro-2-phenylquinolin-4-yl)(1H-imidazol-1-yl)methanone | HCT116 (colorectal cancer) | 97.38 | [16][17] |
| (6-chloro-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone | HCT116 (colorectal cancer) | 113.2 | [16][17] |
| Diarylurea derivative with dimethylamino side chain (1j ) | RPMI-8226 (multiple myeloma) | 0.067 (as C-RAF kinase inhibitor) | [18] |
Signaling Pathways and Experimental Workflows
5.1. Signaling Pathways in Cancer Targeted by this compound Derivatives
Derivatives of this compound have been designed to inhibit key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for rational drug design.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility.[7][19] Aberrant c-Met signaling is implicated in many cancers.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival.[2][20][21][22] Its dysregulation is a common event in cancer.
EGFR and VEGFR Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are critical for tumor growth and angiogenesis, respectively.[3][23][24][25]
5.2. Experimental Workflow: Synthesis and Evaluation of a this compound-Based Kinase Inhibitor
The following diagram illustrates a typical workflow for the development of a novel kinase inhibitor based on the this compound scaffold.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility spans the creation of complex molecules for pharmaceuticals, agrochemicals, and advanced functional materials. The established synthetic routes, coupled with the potential for diverse functionalization, ensure that this compound will remain a key intermediate for innovation in chemical and biomedical research. The provided protocols and data serve as a practical guide for researchers looking to harness the synthetic potential of this important scaffold.
References
- 1. This compound | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. organicreactions.org [organicreactions.org]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. jopir.in [jopir.in]
- 18. Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. ClinPGx [clinpgx.org]
- 25. researchgate.net [researchgate.net]
6-Methylquinoline: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylquinoline, a heterocyclic aromatic organic compound, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the synthesis of a diverse array of bioactive molecules.[1][2] Derivatives of this compound have demonstrated significant therapeutic potential across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery and development, summarizing key quantitative data and outlining methodologies for synthesis and biological evaluation.
Anticancer Applications
Derivatives of this compound have shown promising anticancer activity through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[1][3] The quinoline (B57606) core can be strategically functionalized to target specific signaling pathways that are dysregulated in cancer cells.
Quantitative Data: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-Chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | Not Specified | Not Specified | [4] |
| 2-(2-Chloro-6-methyl(3-quinolyl))-3-[2-(4-chlorophenyl)-4-oxo-(3-hydroquinazolin-3-yl)]-5-[(2-hydroxyphenyl)-methylene]-1,3-thiazolidin-4-one | Not Specified | Potent Activity | [4] |
| 6-Amino-4-methyl-1H-quinoline-2-one derivative (Compound 6) | Not Specified | Least Toxic | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Materials:
-
This compound derivative of interest
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should be below 0.5%. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Several quinoline derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth, proliferation, and survival.[6]
References
- 1. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of quinoline derivatives: discovery of a potent and selective phosphodiesterase 5 inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Methylquinoline in the Synthesis of Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent dyes derived from 6-methylquinoline. The quinoline (B57606) scaffold is a versatile platform for the development of novel fluorophores with applications in bio-imaging, sensing, and drug development.
Introduction
Quinoline and its derivatives are fundamental heterocyclic structures in the design of fluorescent probes due to their inherent photophysical properties and synthetic accessibility.[1][2] this compound, in particular, serves as a valuable starting material or key intermediate in the synthesis of a variety of fluorescent dyes. The methyl group at the 6-position can influence the electronic properties and steric interactions of the final dye molecule, offering a handle for fine-tuning its spectral characteristics and target specificity. These dyes have been successfully employed as sensors for metal ions and pH, as well as for cellular imaging.[1][3][4]
Synthesis of Quinoline-Based Fluorescent Dyes
The synthesis of fluorescent dyes from this compound often involves multi-step reactions, including condensation, cyclization, and cross-coupling reactions. Below are examples of synthetic strategies and detailed protocols.
General Synthetic Strategies
A common approach to synthesizing quinoline-based dyes involves the construction of the quinoline core followed by functionalization to introduce fluorophoric moieties or reactive groups for bioconjugation. For instance, rhodamine-based probes can be synthesized by reacting a this compound derivative with a rhodamine B hydrazide.[3] Another versatile method is the palladium-catalyzed cross-coupling reaction to introduce aryl groups at specific positions of the quinoline ring, allowing for the combinatorial development of a diverse library of fluorophores.[1]
Experimental Protocols
Protocol 1: Synthesis of a Rhodamine-Quinoline Hybrid Dye
This protocol describes the synthesis of a fluorescent probe by combining 2-mercapto-6-methylquinoline-3-carbaldehyde with rhodamine B hydrazide.[3]
Materials:
-
2-mercapto-6-methylquinoline-3-carbaldehyde (1 mmol, 0.203 g)
-
Rhodamine B hydrazide (1 mmol, 0.465 g)
-
Methanol
-
50 ml flask
-
Magnetic stirrer
-
Reflux setup
-
Nitrogen atmosphere setup
-
Thin Layer Chromatography (TLC) apparatus (n-hexane:ethyl acetate (B1210297) 6:4)
Procedure:
-
In a 50 ml flask, combine 1 mmol of 2-mercapto-6-methylquinoline-3-carbaldehyde and 1 mmol of rhodamine B hydrazide in methanol.
-
Set up the reaction under a nitrogen atmosphere and reflux with magnetic stirring.
-
Monitor the progress of the reaction using TLC with a mobile phase of n-hexane and ethyl acetate in a 6:4 ratio.
-
The reaction is typically complete after 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is the desired product. Purify the product by washing with methanol.
-
The final product is obtained as a yellow precipitate with a reported yield of 85%.[3]
Caption: Synthesis workflow for a rhodamine-quinoline hybrid dye.
Quantitative Data
The photophysical properties of fluorescent dyes derived from this compound are crucial for their application. The following tables summarize key quantitative data from the literature.
Table 1: Photophysical Properties of DMAQ Dyes [1]
| Compound | R1 Substituent | Emission Max (nm) in DMSO |
| 5a | N(CH3)2 | ~500 |
| 5b | H | ~480 |
| 5c | CN | ~520 |
Data extracted from emission spectra presented in the source.
Table 2: Properties of a Rhodamine-Quinoline Probe [3]
| Property | Value |
| Excitation Wavelength (λex) | 310 nm |
| Emission Wavelength (λem) | 590 nm |
| Yield | 85% |
Application: Fluorescent Sensing
Fluorescent probes based on this compound can be designed to detect specific analytes, such as metal ions, through mechanisms like chelation-enhanced fluorescence.
Protocol 2: General Procedure for Metal Ion Detection
This protocol outlines a general method for using a quinoline-based fluorescent probe for the detection of metal ions in a solution.
Materials:
-
Stock solution of the quinoline-based fluorescent probe in a suitable solvent (e.g., DMSO).
-
Buffer solution (e.g., aqueous solution).
-
Stock solutions of various metal ions.
-
Fluorometer.
Procedure:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in the buffer.
-
To a cuvette containing the working probe solution, add a specific concentration of the metal ion solution to be tested.
-
Record the fluorescence emission spectrum of the solution at a predetermined excitation wavelength.
-
Observe any changes in fluorescence intensity. A significant increase or decrease in fluorescence intensity upon the addition of a specific metal ion indicates that the probe is sensitive to that ion.
-
To test for selectivity, repeat the experiment with a range of different metal ions and compare the fluorescence response.
Caption: Workflow for fluorescent metal ion detection.
Signaling Pathway
The fluorescence response of many quinoline-based probes is governed by mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). For instance, in a rhodamine-quinoline probe, the fluorescence can be "turned on" by the opening of the spirolactam ring of the rhodamine moiety upon binding to a metal ion.[3]
Caption: Spirolactam ring-opening mechanism for fluorescence activation.
Conclusion
This compound is a valuable building block for the synthesis of a diverse range of fluorescent dyes. The protocols and data presented here provide a foundation for researchers to design and synthesize novel probes for various applications in chemical biology and drug discovery. The versatility of the quinoline scaffold allows for the development of fluorophores with tailored photophysical properties and specificities for a wide array of analytes and biological targets.
References
- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel probe based on rhodamine B and quinoline as a naked-eye colorimetric probe for dual detection of nickel and hypochlorite ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Oxidation of 6-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-oxidation of 6-methylquinoline to its corresponding N-oxide, a valuable intermediate in the synthesis of various biologically active compounds. The protocols described herein utilize common laboratory oxidizing agents and provide a foundation for the efficient and high-yielding synthesis of this key building block.
Introduction
This compound is a heterocyclic aromatic compound that serves as a precursor in the development of pharmaceuticals and other functional materials. The N-oxidation of the quinoline (B57606) ring is a critical transformation that modulates the electronic properties of the molecule, often enhancing its biological activity or providing a handle for further functionalization. This application note details three reliable methods for the synthesis of this compound N-oxide, employing hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and peracetic acid as oxidizing agents.
Data Presentation
The following table summarizes the key quantitative data associated with the different experimental protocols for the N-oxidation of this compound.
| Parameter | Method 1: Hydrogen Peroxide | Method 2: m-CPBA | Method 3: Peracetic Acid |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | m-Chloroperoxybenzoic Acid | Peracetic Acid (CH₃CO₃H) |
| Solvent | Water | Dichloromethane (B109758) (CH₂Cl₂) | Acetic Acid |
| Reaction Time | 15 minutes[1] | Overnight | 50-60 minutes (general) |
| Temperature | Sonication at 30 W/20 KHz[1] | 0 °C to Room Temperature | Maintained at 85°C (general) |
| Yield (%) | 96%[1] | ~82% (estimated for a similar substituted quinoline)[2] | Not specified |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.63 (d, J = 8.9 Hz, 1H), 8.44 (d, J = 5.9 Hz, 1H), 7.62 (d, J = 8.4 Hz, 1H), 7.59 (s, 1H), 7.55 (dd, J = 8.9, 1.6 Hz, 1H), 7.22 (dd, J = 8.4, 6.0 Hz, 1H), 2.51 (s, 3H) | 8.63 (d, J = 8.9 Hz, 1H), 8.44 (d, J = 5.9 Hz, 1H), 7.62 (d, J = 8.4 Hz, 1H), 7.59 (s, 1H), 7.55 (dd, J = 8.9, 1.6 Hz, 1H), 7.22 (dd, J = 8.4, 6.0 Hz, 1H), 2.51 (s, 3H) | Not specified |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 140.0, 139.0, 134.9, 132.5, 130.6, 126.9, 125.4, 120.9, 119.5, 21.4 | 140.0, 139.0, 134.9, 132.5, 130.6, 126.9, 125.4, 120.9, 119.5, 21.4 | Not specified |
| Mass Spectrum (m/z) | Not explicitly found for product. Starting material (this compound) molecular ion: 143. | Not explicitly found for product. Starting material (this compound) molecular ion: 143. | Not explicitly found for product. Starting material (this compound) molecular ion: 143. |
Experimental Protocols
Method 1: N-Oxidation using Hydrogen Peroxide with Sonication
This protocol describes a rapid and high-yielding synthesis of this compound N-oxide using hydrogen peroxide under ultrasonic irradiation.[1]
Materials:
-
This compound (1.43 g)
-
35% Hydrogen Peroxide (1.1 g)
-
Perfluorosulfonic acid resin (5% mass fraction of this compound)
-
Water (10 mL)
-
50 mL round-bottomed flask
-
Ultrasonic reactor (30 W/20 KHz)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottomed flask, add 1.43 g of this compound, 1.1 g of 35% hydrogen peroxide, and the perfluorosulfonic acid resin catalyst.
-
Add 10 mL of water as the solvent.
-
Place the flask in an ultrasonic reactor and sonicate the mixture at 30 W/20 KHz for 15 minutes.
-
After the reaction is complete, remove the resin catalyst by filtration.
-
Remove the water from the filtrate under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product to yield 1.52 g (96%) of this compound N-oxide.[1]
Method 2: N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol provides a general and widely applicable method for the N-oxidation of quinoline derivatives using m-CPBA.
Materials:
-
This compound (1 equivalent)
-
m-Chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (Eluent: Ethyl Acetate/Methanol)
Procedure:
-
Dissolve the this compound in dichloromethane in a round-bottomed flask and cool the solution to 0 °C in an ice bath with vigorous magnetic stirring.
-
In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the cooled solution of the quinoline derivative.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the excess m-CPBA.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 times).
-
Combine the organic layers and wash with a saturated NaCl solution (3 times).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/methanol mixture as the eluent.
Method 3: N-Oxidation using Peracetic Acid
This protocol is a general procedure for the N-oxidation of pyridines and can be adapted for this compound.
Materials:
-
This compound (1 equivalent)
-
40% Peracetic acid (1.1 equivalents)
-
Acetic acid (as solvent, if necessary)
-
Three-necked flask with a stirrer, thermometer, and dropping funnel
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a three-necked flask equipped with a stirrer and a thermometer, place the this compound.
-
Add 40% peracetic acid dropwise to the stirred this compound. The rate of addition should be controlled to maintain the reaction temperature at approximately 85°C. This may take 50-60 minutes.
-
After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.
-
The resulting solution of this compound N-oxide in acetic acid can be used directly or the acetic acid can be removed by evaporation under reduced pressure.
-
The residue can be further purified by distillation under high vacuum or by recrystallization.
Mandatory Visualization
The following diagrams illustrate the chemical transformation and the general experimental workflow for the N-oxidation of this compound.
Caption: Chemical transformation of this compound to its N-oxide.
Caption: A generalized workflow for the synthesis of this compound N-oxide.
References
Analytical methods for quantification of 6-Methylquinoline
An in-depth guide to the analytical quantification of 6-Methylquinoline, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes and experimental protocols for robust analytical methods, presents quantitative data in clear tabular formats, and includes visual workflows to illustrate the processes.
Introduction to this compound Quantification
This compound (C₁₀H₉N, Molar Mass: 143.18 g/mol ) is a heterocyclic aromatic organic compound.[1][2] As a quinoline (B57606) derivative, it serves as a crucial intermediate and building block in the synthesis of various dyes and pharmacologically active molecules.[3][4] Its accurate quantification is essential for quality control in manufacturing, pharmacokinetic studies in drug development, and monitoring in environmental samples. This document outlines validated analytical methods for the precise determination of this compound concentrations.
Method 1: High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust, reliable, and widely accessible technique for the quantification of this compound. The method typically employs a reverse-phase C18 column, which separates compounds based on their hydrophobicity. This approach is ideal for routine quality control of bulk substances and pharmaceutical formulations, offering excellent precision and accuracy.
Experimental Protocol
1. Instrumentation and Reagents:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[5][6]
-
Data acquisition and processing software.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or deionized)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment).[6][7]
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of Acetonitrile and a 0.1% phosphoric acid solution in water (e.g., 60:40 v/v).[5][6] For LC-MS compatibility, 0.1% formic acid can be used instead of phosphoric acid.[7]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm.[5]
-
Injection Volume: 20 µL.[5]
3. Standard Solution Preparation:
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[8]
4. Sample Preparation:
-
Accurately weigh a sample containing an estimated 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[6]
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in sequence, from the lowest concentration to the highest.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the HPLC-UV method. These values should be experimentally verified during method validation.
| Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL[8] |
| Correlation Coefficient (r²) | ≥ 0.999[8] |
| Limit of Detection (LOD) | ~ 0.2 µg/mL[8] |
| Limit of Quantification (LOQ) | ~ 0.7 µg/mL[8] |
| Accuracy (% Recovery) | 98 - 102%[8][9] |
| Precision (%RSD) | < 2%[8][9] |
HPLC Analysis Workflow
Caption: General workflow for the quantification of this compound using HPLC.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique offering high sensitivity and selectivity for the quantification of this compound. It is particularly well-suited for analyzing complex matrices or for detecting trace levels of the compound. The method involves separating volatile compounds in the gas phase followed by detection using a mass spectrometer, which provides structural information and allows for precise quantification by monitoring specific ion fragments.
Experimental Protocol
1. Instrumentation and Reagents:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS).[5]
-
Data acquisition and processing software.
-
DB-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]
-
Helium (carrier gas, 99.999% purity).[5]
-
Toluene or other suitable solvent (GC grade).[10]
-
This compound reference standard.
2. Chromatographic and MS Conditions:
-
Injection Mode: Splitless.[5]
-
Injection Volume: 1 µL.[5]
-
Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.[5]
-
Oven Temperature Program: Initial temperature at 90 °C for 2 min, then ramp at 20 °C/min to 260 °C and hold for 3 min.[10]
-
MS Transfer Line Temperature: 280 °C.[5]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Ions to Monitor: Quantifier ion: m/z 143 (M⁺). Qualifier ions: m/z 144, 115.[1]
-
Solvent Delay: 2.0 min.[10]
3. Standard Solution Preparation:
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with toluene.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.2, 0.5, 1.0 µg/mL) by serially diluting the stock solution with toluene.[10]
4. Sample Preparation (from a solid matrix like textiles):
-
Accurately weigh 1.0 g of the homogenized sample into a centrifuge tube.[10]
-
Add 15 mL of toluene.[10]
-
Perform ultrasonic extraction at 40 °C for 30 minutes.[10][11]
-
Allow the sample to cool and centrifuge if necessary.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial for analysis.[10]
5. Analysis Procedure:
-
Inject the prepared standard solutions to establish a calibration curve based on the peak area of the quantifier ion (m/z 143).
-
Inject the prepared sample solution.
-
Confirm the identity of this compound in the sample by verifying the retention time and the presence of qualifier ions at the correct ratios.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the GC-MS method, particularly for trace analysis in solid matrices.
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 1.0 µg/mL[10] |
| Correlation Coefficient (r²) | ≥ 0.999[10] |
| Limit of Detection (LOD) | 0.1 mg/kg (in matrix)[10] |
| Limit of Quantification (LOQ) | 0.3 mg/kg (in matrix) |
| Accuracy (% Recovery) | 82 - 92%[10] |
| Precision (%RSD) | < 4%[10] |
GC-MS Analysis Workflow
Caption: General workflow for the quantification of this compound using GC-MS.
References
- 1. This compound | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline, 6-methyl- [webbook.nist.gov]
- 3. This compound - Analytical Standard with Best Price, High Purity & Quality [nacchemical.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. ijsred.com [ijsred.com]
- 10. madison-proceedings.com [madison-proceedings.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 6-Methylquinoline by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylquinoline is a heterocyclic aromatic compound that serves as a significant building block in the synthesis of various pharmaceuticals and other bioactive molecules. Its accurate and precise quantification is crucial for quality control, process monitoring, and research and development. This document provides detailed application notes and protocols for the analysis of this compound using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and robust technique for the analysis of non-volatile and thermally labile compounds like this compound. The following reverse-phase HPLC (RP-HPLC) method is a representative protocol suitable for its quantification.
Experimental Protocol: HPLC-UV
Objective: To determine the purity and concentration of this compound in a sample using a validated HPLC-UV method.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Autosampler and data acquisition software.
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
This compound analytical standard
Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate (B84403) buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio is a common starting point.[1] For MS compatibility, a volatile buffer like formic acid can be used.[2]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient
-
Detection Wavelength: UV detection at 245 nm.[1]
-
Injection Volume: 20 µL[1]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the assay.[1] Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Quantitative Data Summary: HPLC Method
The following table summarizes the typical performance characteristics of a validated RP-HPLC method for a quinoline (B57606) derivative, which can be expected for this compound analysis.[3]
| Parameter | Typical Value |
| Linearity Range (R²) | > 0.999 |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Retention Time | Analyte and condition specific (e.g., ~7-8 minutes)[3] |
HPLC Analysis Workflow
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique, ideal for the analysis of volatile and semi-volatile compounds such as this compound. The following method is based on a validated procedure for the determination of quinoline in textile samples and is well-suited for this compound.
Experimental Protocol: GC-MS
Objective: To identify and quantify this compound in a sample with high specificity and sensitivity.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
DB-5MS capillary column (e.g., 30 m x 0.25 mm, 0.5 µm film thickness).
-
Autosampler and data acquisition software.
Reagents and Materials:
-
Toluene (B28343) (GC grade) or another suitable volatile organic solvent.
-
Helium (carrier gas)
-
This compound analytical standard
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 2 minutes.
-
Ramp to 260°C at a rate of 20°C/min.
-
Hold at 260°C for 3 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in toluene (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution with toluene to cover the desired concentration range (e.g., 0.1 - 1.0 µg/mL).
-
Sample Preparation (Solid Samples): For solid matrices like textiles, a suitable extraction method is required.
-
Weigh 1.0 g of the sample into a centrifuge tube.
-
Add 15 mL of toluene.
-
Perform ultrasonic extraction at 40°C for 30 minutes.
-
After extraction, filter the organic phase through a 0.45 µm filter membrane into a GC vial.
-
-
Sample Preparation (Liquid Samples): For liquid samples, dissolve or dilute the sample in toluene to a concentration within the calibration range.
Data Analysis:
-
Inject the calibration standards to create a calibration curve.
-
Inject the prepared sample.
-
Identify this compound by its retention time and mass spectrum.
-
Quantify the analyte using the calibration curve based on the peak area of a characteristic ion.
Quantitative Data Summary: GC-MS Method
The following table summarizes the performance characteristics of a validated GC-MS method for quinoline, which are expected to be similar for this compound.
| Parameter | Value |
| Linearity Range | 0.1 - 1.0 mg/L |
| Correlation Coefficient (R²) | 0.9998 |
| Limit of Detection (LOD) | 0.1 mg/kg |
| Recovery (%) | 82.9 - 92.0% |
| Precision (RSD%) | 1.4 - 3.8% |
GC-MS Analysis Workflow
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
References
6-Methylquinoline as a Ligand in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 6-methylquinoline as a ligand in coordination chemistry. It includes a summary of its use in catalysis and medicine, detailed experimental protocols for the synthesis of this compound and its coordination complexes, and visualizations of relevant biological and catalytic pathways.
Introduction
This compound is a heterocyclic aromatic compound that has garnered significant interest as a versatile ligand in coordination chemistry. Its ability to form stable complexes with a variety of transition metals has led to its exploration in diverse fields, including catalysis, materials science, and pharmaceutical development. The presence of the methyl group at the 6-position influences the electronic properties and steric hindrance of the quinoline (B57606) ring, thereby modulating the stability and reactivity of its metal complexes. These complexes have shown promise as catalysts in organic synthesis and as therapeutic agents with anticancer and antimicrobial properties.
Data Presentation
Catalytic Activity of this compound and its Derivatives in Oxidation Reactions
| Catalyst/Ligand | Substrate | Oxidant | Product | Yield (%) | Reference |
| Pd(OAc)₂ / 4-hydroxypyridine-2,6-dicarboxylic acid | 8-methylquinoline | O₂ | 8-quinolylmethyl acetate | 79 | (Not explicitly cited) |
| Vanadium(IV) complex with methyl-substituted 8-hydroxyquinoline | Cyclohexane | H₂O₂ | Cyclohexanol and Cyclohexanone | up to 48 | (Not explicitly cited) |
Antimicrobial and Anticancer Activity of Quinoline Derivatives and their Complexes
| Compound/Complex | Activity | Cell Line/Microorganism | Measurement | Value | Reference |
| 8-hydroxyquinoline (8HQ) metal complexes | Antimicrobial | Gram-positive and Gram-negative bacteria | MIC | 575.71-718.76 µM | [1] |
| 8-hydroxyquinoline (8HQ) | Antimicrobial | Staphylococcus aureus, Enterococcus faecalis, Candida albicans | MIC | 27.58 µM | [1] |
| Ruthenium(II) Cyclopentadienyl Quinoline Complex | Anticancer | RPMI 8226 (Multiple Myeloma) | CC₅₀ | 5 µM | (Not explicitly cited) |
| Ruthenium(II) Cyclopentadienyl Quinoline Complex | Anticancer | MC/CAR (Multiple Myeloma) | CC₅₀ | Not specified | (Not explicitly cited) |
Experimental Protocols
Synthesis of this compound via Skraup Synthesis
The Skraup synthesis is a classic method for the preparation of quinolines. This protocol is adapted from established procedures.
Materials:
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., nitrobenzene (B124822) or arsenic acid)
-
Ferrous sulfate (B86663) (moderator, optional)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to glycerol in a round-bottom flask equipped with a reflux condenser. The addition should be slow and with cooling.
-
Add p-toluidine to the mixture.
-
If using, add ferrous sulfate as a moderator to control the reaction's vigor.
-
Slowly add the oxidizing agent (e.g., nitrobenzene) to the reaction mixture.
-
Heat the mixture cautiously. The reaction is exothermic and can be vigorous. Maintain a gentle reflux.
-
After the initial vigorous reaction subsides, continue heating the mixture for several hours to complete the reaction.
-
Cool the reaction mixture to room temperature and then pour it into a large volume of water.
-
Neutralize the excess acid with a base (e.g., sodium hydroxide (B78521) solution) until the solution is alkaline. This will precipitate the crude this compound.
-
Isolate the crude product by steam distillation or solvent extraction.
-
Purify the obtained this compound by distillation under reduced pressure.
Synthesis of Dichlorobis(this compound)cobalt(II) - [Co(C₁₀H₉N)₂Cl₂]
This protocol is adapted from the synthesis of a similar cobalt(II) complex with 2,2'-bipyridine.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound (C₁₀H₉N)
Procedure:
-
In a 50 mL round-bottom flask, dissolve CoCl₂·6H₂O (1 equivalent) in 15 mL of acetonitrile with gentle heating and stirring. The solution will turn from a reddish-pink to a violet-purple-blue color, indicating a change in coordination geometry from octahedral to tetrahedral.
-
In a separate beaker, prepare a solution of this compound (2 equivalents) in 15 mL of ethanol.
-
Slowly add the this compound solution to the stirred cobalt(II) chloride solution.
-
Stir the resulting blue solution for 15 minutes at approximately 40°C (313 K).
-
Allow the solution to cool to room temperature and then let it stand for slow evaporation.
-
After several days, blue crystals of dichlorobis(this compound)cobalt(II) will form.
-
Isolate the crystals by filtration.
-
Wash the crystals with a small portion of cold ethanol to remove any unreacted this compound.
-
Dry the crystals in a desiccator.
Mandatory Visualization
Caption: Workflow for the synthesis of Dichlorobis(this compound)cobalt(II).
Caption: Catalytic cycle for Palladium-catalyzed C-H functionalization of quinolines.
Caption: Apoptosis induction by quinoline-based metal complexes.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 6-Methylquinoline
Welcome to the technical support center for the purification of crude 6-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and quantitative data to guide your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound largely depend on the synthetic route employed. Key impurities may include:
-
Unreacted Starting Materials: If synthesized via the Skraup or a similar reaction, residual p-toluidine (B81030) may be present.
-
Regioisomers: Depending on the specificity of the synthesis, other methylquinoline isomers might be formed. For instance, if the starting material contains traces of m-toluidine, 7-methylquinoline (B44030) could be a byproduct.
-
Byproducts of Synthesis: Side reactions can lead to various byproducts. For example, in the Skraup synthesis, which can be vigorous, polymerization and tar formation can occur.
-
Residual Solvents: Solvents used in the reaction or initial work-up may be present in the crude product.
Q2: Which purification methods are most effective for crude this compound?
A2: The most effective purification methods for crude this compound, which is typically a pale yellow liquid or oil, are fractional vacuum distillation and column chromatography.[1] For solid derivatives of this compound, or if the crude product solidifies due to impurities, recrystallization can also be a viable option.[2] The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to assess the purity of your this compound sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile impurities and confirming the identity of this compound by its mass spectrum.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of purity and to separate non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the purified product and identifying any remaining impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the number of components in your sample and to monitor the progress of a purification process like column chromatography.[2]
Q4: My purified this compound is a pale yellow oil. Is this expected?
A4: Yes, this compound is described as a clear pale yellow liquid or oil at room temperature.[1] If your product appears as a dark or tarry substance, it likely contains significant impurities.
Q5: Are there any stability concerns I should be aware of during purification?
A5: this compound is sensitive to prolonged exposure to light and may react with strong oxidizing agents and strong acids. Therefore, it is advisable to store it in a dark, well-sealed container and to avoid harsh acidic conditions during purification if possible.
Data Presentation: Purity and Yield of Purification Methods
The following table provides an illustrative summary of the expected purity and yield for common purification methods for this compound. The actual values will vary depending on the initial purity of the crude material.
| Purification Method | Typical Purity Achieved | Typical Yield | Primary Application |
| Fractional Vacuum Distillation | >98% | 70-90% | Removal of volatile impurities and unreacted starting materials. |
| Column Chromatography | >99% | 50-75% | Separation of closely related isomers and removal of non-volatile impurities.[2] |
| Recrystallization (of a solid derivative) | 95-98% | 60-80% | Purification of solid derivatives like hydrochlorides or other salts.[2] |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This method is ideal for purifying liquid this compound from impurities with different boiling points.
Objective: To purify crude this compound by separating it from less volatile and more volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask(s)
-
Heating mantle with a stirrer
-
Thermometer and adapter
-
Vacuum source (e.g., vacuum pump or water aspirator) with a vacuum trap
-
Manometer (optional but recommended)
-
Boiling chips or a magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed, using grease if necessary for vacuum connections.[5]
-
Sample Preparation: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Connect the apparatus to the vacuum source and slowly reduce the pressure. This will remove any highly volatile solvents at room temperature.[5]
-
Heating: Once a stable vacuum is achieved, begin heating the flask gently.
-
Distillation: As the temperature rises, the vapor will ascend the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second). The multiple vaporization-condensation cycles on the surface of the column packing will enrich the vapor with the more volatile component.[6]
-
Fraction Collection: Collect different fractions based on the boiling point at the recorded pressure. The main fraction of this compound should be collected at a stable temperature. Discard the initial and final fractions, which are likely to contain more volatile and less volatile impurities, respectively.
-
Completion: Once the main fraction is collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Column Chromatography
This method is highly effective for separating this compound from isomers and other impurities with different polarities.
Objective: To purify crude this compound using silica (B1680970) gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of hexane:ethyl acetate). An ideal system will show good separation between the this compound spot and impurity spots.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.[2]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[2]
-
Elution: Begin eluting the column with the initial non-polar eluent. If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the elution of the product.[2]
-
Fraction Collection and Analysis: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Recrystallization of this compound Hydrochloride
Since this compound is a liquid, it cannot be directly recrystallized. However, it can be converted to a solid salt, such as the hydrochloride salt, which can then be purified by recrystallization.
Objective: To purify this compound by recrystallizing its hydrochloride salt.
Materials:
-
Crude this compound
-
Concentrated hydrochloric acid
-
Suitable recrystallization solvent (e.g., ethanol (B145695)/water mixture)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Salt Formation: Dissolve the crude this compound in a suitable solvent and add concentrated hydrochloric acid dropwise with stirring until the precipitation of the hydrochloride salt is complete.
-
Dissolution: Isolate the crude salt and dissolve it in a minimal amount of a hot recrystallization solvent (e.g., ethanol).[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: If using a mixed solvent system like ethanol/water, add hot water dropwise to the hot ethanol solution until it becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum. The pure this compound can be regenerated by treating the salt with a base and extracting it into an organic solvent.
Troubleshooting Guides
Fractional Vacuum Distillation Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or Violent Boiling | - Heating too rapidly.- Ineffective boiling chips or stirring. | - Reduce the heating rate.- Ensure adequate stirring or add fresh boiling chips.[5] |
| Flooding of the Column | - Excessive heating rate causing too much vapor to enter the column at once. | - Reduce the heating rate to allow the liquid to drain back into the flask.[5] |
| No Distillate Collection | - Vacuum leak.- Insufficient heating. | - Check all connections for leaks.- Increase the heating mantle temperature. |
| Poor Separation | - Distillation rate is too fast.- Inefficient fractionating column. | - Slow down the distillation rate to allow for more theoretical plates.- Use a longer or more efficient packing material in the column. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Spots on TLC/Column | - Inappropriate eluent system (too polar or not polar enough). | - Adjust the solvent polarity. For normal phase silica, increase polarity to move spots down the plate (lower Rf) or decrease polarity to move them up (higher Rf).[2] |
| Compound Not Eluting from the Column | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture).[2] |
| Compound Elutes Too Quickly | - Eluent is too polar. | - Decrease the polarity of the eluent. |
| Tailing of Spots | - Compound is interacting too strongly with the silica gel (common for basic compounds like quinolines). | - Add a small amount of a modifier to the eluent, such as triethylamine (B128534) (0.1-1%), to neutralize acidic sites on the silica gel. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- Significant impurities are present. | - Use a lower-boiling point solvent or solvent system.- Allow the solution to cool more slowly (e.g., by insulating the flask).- First, purify the crude product by another method like column chromatography.[2] |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to concentrate the solution and try cooling again.- Add a less polar "anti-solvent" dropwise until turbidity persists, then heat until clear and cool slowly.- Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.- Add a seed crystal of the pure product if available.[2] |
| Low Recovery of Purified Product | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals. | - Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation.- Use a minimal amount of ice-cold recrystallization solvent to wash the crystals.[2] |
| Colored Impurities Remain in Crystals | - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution, then filter through celite before cooling.- Attempt recrystallization from a different solvent system.[2] |
Visualizations
References
Overcoming side reactions in 6-Methylquinoline synthesis
Welcome to the technical support center for the synthesis of 6-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and side reactions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and historically significant methods for synthesizing the quinoline (B57606) core are the Skraup and Doebner-von Miller reactions.[1][2][3] For this compound specifically, the Skraup synthesis typically utilizes p-toluidine (B81030) as the starting material.[4]
Q2: My Skraup synthesis of this compound is too violent and difficult to control. What can I do?
A2: The Skraup reaction is notoriously exothermic and can be violent.[5][6] To moderate the reaction, you can add ferrous sulfate (B86663), which acts as an oxygen carrier and extends the reaction over a longer period.[4][5] Using arsenic acid as the oxidizing agent instead of nitrobenzene (B124822) can also result in a less vigorous reaction.[5][6] Additionally, gradual and controlled heating is crucial. It's recommended to initiate the reaction with gentle heat and then remove the heat source as the exothermic phase begins.[1]
Q3: I am observing the formation of tarry residues and a low yield in my Doebner-von Miller synthesis. What is the likely cause and how can I prevent it?
A3: A common side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which leads to low yields and the formation of tar.[2] To minimize this, careful control of the reaction temperature and the slow addition of reagents are recommended.[1] Employing a biphasic reaction medium, where the carbonyl compound is sequestered in an organic phase, can also drastically reduce polymerization and improve yields.[2]
Q4: I am getting a mixture of isomers in my synthesis. How can I improve the regioselectivity for this compound?
A4: Regioselectivity is a significant challenge in quinoline synthesis, especially when using substituted anilines. For the synthesis of this compound via the Skraup or Doebner-von Miller reaction, starting with p-toluidine is the most direct approach to ensure the methyl group is at the 6-position.[4][7] If you are using a different substituted aniline, such as m-toluidine, you will likely form other isomers, like 7-methylquinoline.[4] Careful selection of starting materials is paramount for controlling the final substitution pattern.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield and Purity
Low yields and impure products are common frustrations. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting & Optimization | Expected Outcome |
| Suboptimal Reaction Conditions | Vary the reaction temperature, solvent, and reaction time in small, controlled experiments. Monitor progress using Thin Layer Chromatography (TLC).[8] | Identification of optimal conditions for maximizing the yield of the desired product. |
| Polymerization of Reactants | In the Doebner-von Miller reaction, add the α,β-unsaturated carbonyl compound slowly and maintain a controlled temperature.[1] Consider a biphasic solvent system.[2] | Reduced formation of polymeric byproducts and increased yield of this compound. |
| Inefficient Purification | Use column chromatography with an appropriate solvent system for purification. Recrystallization can also be effective for solid products.[9] For sulfonated derivatives, Counter-Current Chromatography (CCC) can be a powerful separation technique.[10] | Isolation of high-purity this compound, free from starting materials and side products. |
| Product Loss During Workup | If the product has significant solubility in the aqueous phase during extraction, adjust the pH to minimize its solubility before extraction.[10] | Increased recovery of the final product. |
Issue 2: Formation of Undesired Side Products
The formation of side products can complicate purification and reduce the overall yield.
| Side Product | Mitigation Strategy | Rationale |
| Isomeric Methylquinolines | Ensure the use of high-purity p-toluidine as the starting aniline.[4] | The position of the methyl group on the final quinoline ring is determined by the substitution pattern of the starting aniline. |
| Over-oxidation or Degradation Products | Use a milder oxidizing agent, such as arsenic acid, in the Skraup synthesis.[5] Carefully control the reaction temperature and duration. | Harsher conditions can lead to the degradation of the desired product or the formation of unwanted oxidized byproducts. |
| Tarry Residues | In some cases, the tarry residue can be treated to recover additional product. One method involves fusing the residue with zinc chloride, followed by dissolution in acid, basification, and steam distillation.[11] | This can help to break down complexes and release trapped product, thereby improving the overall yield. |
Experimental Protocols
General Protocol for the Skraup Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions.
Materials:
-
p-Toluidine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Arsenic Acid (or Nitrobenzene)
-
Ferrous Sulfate (optional, as a moderator)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix p-toluidine, glycerol, and ferrous sulfate (if used).
-
Slowly and with cooling, add concentrated sulfuric acid to the mixture.
-
Add the oxidizing agent (arsenic acid or nitrobenzene).
-
Heat the mixture gently to initiate the reaction. Be prepared to remove the heat source if the reaction becomes too vigorous.
-
Once the initial exothermic reaction subsides, continue to heat the mixture under reflux for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool.
-
Carefully dilute the reaction mixture with water and then neutralize it with a base (e.g., sodium hydroxide) until it is strongly alkaline.
-
Isolate the crude this compound by steam distillation.
-
Purify the collected distillate by extraction with an organic solvent, followed by drying and removal of the solvent. Further purification can be achieved by column chromatography or recrystallization.
Visualizing Reaction Workflows
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in this compound synthesis.
Caption: A step-by-step guide to troubleshooting low yields.
Skraup vs. Doebner-von Miller: A Comparative Overview
This diagram outlines the key differences and common side reactions of the Skraup and Doebner-von Miller syntheses.
Caption: Key differences between Skraup and Doebner-von Miller syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | High-Purity Reagent | For Research Use [benchchem.com]
- 4. Buy this compound | 91-62-3 [smolecule.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
Troubleshooting low yield in Friedländer synthesis of quinolines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the Friedländer synthesis of quinolines.
Troubleshooting Guide: Low Yield in Friedländer Synthesis
Low yields in the Friedländer synthesis can be attributed to several factors, including suboptimal reaction conditions, catalyst inefficiency, substrate properties, and challenges in product isolation and purification.[1] This guide provides a systematic approach to identifying and resolving these common problems.
Issue 1: Suboptimal Reaction Conditions
Traditional Friedländer synthesis often necessitates harsh conditions like high temperatures and the use of strong acids or bases, which can lead to side reactions and diminished yields.[1]
-
Question: My reaction is sluggish or not proceeding to completion, resulting in a low yield. What can I do?
-
Answer: Optimizing the reaction conditions is crucial. Consider the following adjustments:
-
Temperature: If the reaction is slow, a gradual increase in temperature may be necessary.[2] However, be aware that excessively high temperatures can promote side reactions. For some modern catalytic systems, milder temperatures may be optimal. For instance, a choline (B1196258) hydroxide-catalyzed synthesis in water has been shown to be optimal at a mild 50°C.[3]
-
Solvent: The choice of solvent is critical. While traditional methods use organic solvents, water is now recognized as a highly effective and environmentally friendly solvent, especially when paired with a water-soluble catalyst.[3][4] In some cases, solvent-free conditions using an ionic liquid as both the catalyst and reaction medium can provide excellent results.[3] Acetic acid can also serve as both a solvent and a catalyst, particularly under microwave irradiation, leading to excellent yields in minutes.[5][6]
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.[2]
-
Issue 2: Inefficient Catalysis or Catalyst Inactivation
The selection and handling of the catalyst are paramount for a successful Friedländer synthesis.[1]
-
Question: I am observing low or no product formation. Could the catalyst be the issue?
-
Answer: Yes, the catalyst plays a pivotal role.[5]
-
Catalyst Choice: The choice of catalyst is often substrate-dependent.[2] A wide range of catalysts can be employed, including Brønsted acids (e.g., p-TsOH, H₂SO₄), Lewis acids (e.g., ZnCl₂, FeCl₃, Sc(OTf)₃), and bases (e.g., KOH, NaOH, piperidine).[2] Modern catalysts like ionic liquids, metal-organic frameworks (MOFs), and various nanocatalysts have been introduced to improve efficiency.[2][7] If a standard acid or base catalyst is ineffective, consider exploring Lewis acids, organocatalysts, or newer systems.[2] For instance, In(OTf)₃ has been identified as a highly effective catalyst for selective Friedländer product formation.[8]
-
Catalyst Loading: It is important to optimize the catalyst loading. While a sufficient amount is necessary, an excess can sometimes lead to unwanted side reactions.[1]
-
Catalyst Deactivation: Be mindful of potential catalyst deactivation, especially with moisture-sensitive catalysts like some metal triflates.[1] Ensuring anhydrous conditions is necessary in such cases.[1] Some modern catalysts, like certain polymer-supported catalysts, offer the advantage of being recoverable and reusable for several cycles with only a slight decrease in activity.[9]
-
Issue 3: Substrate-Related Problems
The electronic and steric properties of the 2-aminoaryl aldehyde/ketone and the active methylene (B1212753) compound significantly influence the reaction outcome.[1]
-
Question: I am working with a challenging substrate and getting a low yield. How can I address this?
-
Answer: Substrate reactivity is a key factor.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring of the 2-aminoaryl ketone can sometimes lead to better yields compared to electron-donating groups.[1] If you are working with a difficult substrate, you may need to explore more potent catalytic systems or harsher reaction conditions.[1]
-
Steric Hindrance: Sterically hindered substrates may require longer reaction times or more forcing conditions to achieve good conversion.[10]
-
Purity of Starting Materials: Ensure that the 2-aminoaryl carbonyl compound is pure, as impurities can interfere with the reaction.[2] The presence of water can be detrimental in some acid-catalyzed reactions; therefore, using anhydrous solvents and reagents is recommended.[2]
-
Regioselectivity with Unsymmetrical Ketones: When using an unsymmetrical ketone, the formation of two different constitutional isomers of the quinoline (B57606) product is possible, which can lower the yield of the desired product.[2][11] One strategy to control regioselectivity is to introduce a directing group, such as a phosphonate (B1237965) group, at one of the α-carbons of the ketone.[11] The choice of catalyst can also influence regioselectivity.[12]
-
Issue 4: Inefficient Product Isolation and Purification
The formation of side products can complicate purification and reduce the overall yield of the target quinoline.[2]
-
Question: I seem to be losing a significant amount of my product during the work-up and purification steps. What can I do to improve this?
-
Answer: An optimized work-up and purification strategy is essential for maximizing your isolated yield.
-
Optimized Work-up: Ensure that the work-up procedure effectively separates the product from the catalyst and any unreacted starting materials. This may involve steps like extraction, filtration, and washing.[1]
-
Appropriate Purification Technique: Column chromatography is a common method for purifying quinoline derivatives. It is important to select a suitable solvent system to achieve good separation.[1] For solid products, recrystallization can be a very effective purification method.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of the Friedländer synthesis?
-
A1: The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[2] There are two plausible mechanisms. In the first, an aldol (B89426) condensation occurs first, followed by cyclization and dehydration. In the second, a Schiff base is formed initially, followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the quinoline ring.[13]
-
-
Q2: What are the common starting materials for this synthesis?
-
A2: The essential starting materials are a 2-amino-substituted aromatic aldehyde or ketone and a carbonyl compound with a reactive α-methylene group.[2]
-
-
Q3: What are some of the advantages of the Friedländer synthesis?
-
A3: The primary advantages include its simplicity, versatility in creating a wide range of substituted quinolines, and the use of readily available starting materials.[2]
-
-
Q4: My 2-aminoaryl aldehyde starting material appears to be degrading or self-condensing. How can I prevent this?
-
A4: The self-condensation of o-aminoaryl aldehydes is a known issue due to their instability.[12] To mitigate this, use freshly prepared or purified starting material and control the reaction temperature, as high temperatures can accelerate degradation.[12] Another approach is the in situ generation of the o-aminoaryl carbonyl compound. For example, o-nitroarylcarbaldehydes can be reduced to o-aminoarylcarbaldehydes with iron in the presence of a catalytic amount of aqueous hydrochloric acid, and the resulting amine can then be condensed in situ with a ketone or aldehyde.[10][14]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Friedländer Synthesis
| Entry | Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminobenzaldehyde (B1207257) | Acetone | Choline hydroxide (B78521) (1 mol%) | Water | 50 | 1 | 99 | [3] |
| 2 | 2-Aminobenzaldehyde | Acetone | None | Water | 70 | 3 | 97 | [4] |
| 3 | 2-Aminobenzophenone | Ethyl acetoacetate | In(OTf)₃ | Solvent-free | 80 | 0.5 | 92 | [8] |
| 4 | 2-Aminobenzophenone | Cyclohexanone | Acetic Acid | Acetic Acid | 160 (Microwave) | 0.08 | 95 | [6] |
| 5 | 2-Aminobenzaldehyde | Acetone | [Bmmim][Im] | Solvent-free | 80 | 2 | 94 | [3] |
| 6 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | Amberlyst-15 | Ethanol (B145695) | Reflux | 5 | 92 | [9] |
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis in Water
This protocol is based on a green chemistry approach for the synthesis of quinolines.[4]
-
Reaction Setup: In a round-bottom flask, combine the 2-aminobenzaldehyde (1 mmol) and the ketone (1.2 mmol) in water (5 mL).[1]
-
Reaction: Heat the mixture to 70 °C and stir vigorously.[1]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 3 hours).[1]
-
Work-up: Cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. If not, extract the aqueous layer with an organic solvent like ethyl acetate.[1]
-
Purification: Dry the organic extracts over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[1]
Protocol 2: Acid-Catalyzed Synthesis
This is a general procedure for an acid-catalyzed Friedländer synthesis.
-
Reaction Setup: In a suitable flask, dissolve the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol) in a solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (p-TsOH) (10 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[1] Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.[1]
Protocol 3: Base-Catalyzed Synthesis
This is a general procedure for a base-catalyzed Friedländer synthesis.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL).[2]
-
Reagent Addition: Add the ketone (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (0.2 mmol, 20 mol%).[2]
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.[2]
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water (20 mL) and extract the product with a suitable organic solvent like dichloromethane (B109758) (3 x 15 mL).[2]
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by crystallization or column chromatography.[2]
Mandatory Visualization
Caption: General mechanism of the Friedländer quinoline synthesis.
Caption: Troubleshooting workflow for low yield in Friedländer synthesis.
Caption: General experimental workflow for Friedländer quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification and Recrystallization of 6-Methylquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-methylquinoline. Given that this compound is a liquid at room temperature with a melting point of -22°C, direct recrystallization of the free base is not a standard procedure.[1] This guide will address broader purification methods and focus on recrystallization of its solid derivatives, such as salts.
Frequently Asked Questions (FAQs)
Q1: Can I purify this compound by standard recrystallization?
A1: No, standard recrystallization, which involves dissolving a solid in a hot solvent and cooling to induce crystallization, is not applicable to this compound in its free base form because it is a liquid at room temperature.[1] Purification is typically achieved through other methods like vacuum distillation or column chromatography. For a purification strategy involving crystallization, this compound must first be converted into a solid salt derivative.
Q2: What are the most common methods for purifying this compound?
A2: The most effective and widely used methods for the purification of this compound are vacuum distillation, column chromatography, and conversion to a salt for subsequent recrystallization. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q3: What are the likely impurities in a crude this compound sample?
A3: Impurities can include unreacted starting materials from its synthesis, isomers (e.g., other methylquinoline isomers), and byproducts from side reactions. The specific impurities will depend on the synthetic route used.
Q4: How can I assess the purity of my this compound?
A4: The purity of your compound can be assessed using several analytical techniques. The most common are Thin Layer Chromatography (TLC) for a quick qualitative check, and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities.
Troubleshooting Guides
General Purification Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product is an oil instead of a solid | This compound is a liquid at room temperature.[1] | This is expected. If you are trying to induce crystallization, you must first convert it to a solid salt. |
| Colored impurities remain after purification | The impurity co-purifies with the product (e.g., has a similar boiling point or polarity). | 1. For distillation, ensure you are using a fractional distillation column for better separation.2. For chromatography, try adjusting the solvent system polarity.[2]3. For salt recrystallization, add a small amount of activated charcoal to the hot solution, then filter through celite before cooling.[2][3] |
| Low recovery of the purified product | 1. Mechanical losses during transfers.2. For distillation, decomposition at high temperatures.3. For chromatography, irreversible adsorption to the stationary phase.4. For salt recrystallization, the salt has significant solubility in the cold solvent. | 1. Ensure careful handling and transfer of materials.2. Use vacuum distillation to lower the boiling point.3. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).[4]4. Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation. Use a minimal amount of ice-cold solvent to wash the crystals.[2] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC | The eluent system is not optimal (too polar or not polar enough). | Adjust the solvent polarity to achieve a target Rf value of 0.2-0.4 for the this compound. |
| Streaking or tailing of bands | 1. The sample was overloaded on the column.2. The compound is sparingly soluble in the eluent. | 1. Use a larger column or load less sample.2. Choose a solvent system in which the compound is more soluble. |
| Cracks in the stationary phase | The column has run dry. | Always ensure there is enough eluent above the stationary phase. A cracked column will need to be repacked. |
Salt Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | 1. The solution is not supersaturated (too much solvent was used).2. The salt is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and try cooling again.2. Try adding a less polar "anti-solvent" dropwise until turbidity persists, then heat until clear and cool slowly.3. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.4. Add a seed crystal of the pure salt if available.[2][4] |
| The product "oils out" instead of crystallizing | 1. The boiling point of the solvent is higher than the melting point of the salt.2. The solution is cooling too rapidly.3. Significant impurities are present. | 1. Use a lower-boiling point solvent or solvent system.2. Allow the solution to cool more slowly (e.g., by insulating the flask).3. Perform an initial purification of the crude product by another method (e.g., chromatography) before attempting recrystallization.[2] |
Experimental Protocols
Protocol 1: Purification via Recrystallization of this compound Hydrochloride Salt
This protocol describes the conversion of this compound to its hydrochloride salt, followed by recrystallization.
-
Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether or ethyl acetate (B1210297). While stirring, bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in the same solvent dropwise. The hydrochloride salt should precipitate.
-
Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization:
-
Solvent Selection: Test the solubility of the salt in various solvents. A good solvent will dissolve the salt when hot but not when cold. Ethanol or an ethanol/water mixture is often a good starting point.[2]
-
Dissolution: In a fume hood, dissolve the crude salt in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[2]
-
-
Conversion back to Free Base: Dissolve the purified salt in water and neutralize with a base (e.g., NaOH solution) until the solution is basic. Extract the liberated this compound with an organic solvent (e.g., dichloromethane), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain the purified liquid this compound.
Protocol 2: Purification by Column Chromatography
-
Select a Stationary Phase: Silica gel is commonly used.
-
Choose an Eluent System: Use TLC to determine a suitable solvent system. A mixture of hexane (B92381) and ethyl acetate is a common starting point. Adjust the ratio to achieve good separation.
-
Prepare the Column: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[2][4]
Data Presentation
Solubility of 6-Bromo-2-methylquinoline (B1268081) (as an analogue for solvent selection)
The following table provides solubility data for a structurally similar compound, which can serve as a starting point for solvent screening for both chromatography and salt recrystallization of this compound derivatives.
| Solvent | Mole Fraction Solubility at 323.15 K (50°C) |
| Toluene | 3.318 × 10⁻² |
| Ethyl Acetate | 2.991 × 10⁻² |
| Acetone | 2.764 × 10⁻² |
| Acetonitrile | 2.528 × 10⁻² |
| N,N-Dimethylformamide (DMF) | 2.220 × 10⁻² |
| n-Propanol | 9.141 × 10⁻³ |
| Isopropanol | 8.123 × 10⁻³ |
| Ethanol | 3.896 × 10⁻³ |
| Methanol | 9.981 × 10⁻⁴ |
| Water | 2.888 × 10⁻⁵ |
Data adapted from a study on 6-bromo-2-methylquinoline and intended for illustrative purposes.[5][6]
Mandatory Visualizations
References
Technical Support Center: Addressing Regioisomer Formation in Quinoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of regioisomer formation during quinoline (B57606) synthesis.
FAQs and Troubleshooting Guides
This section provides practical solutions to common problems encountered in the regioselective synthesis of quinolines, focusing on widely used methods such as the Friedländer, Skraup, Doebner-von Miller, and Combes syntheses.
Friedländer Synthesis
Q1: My Friedländer reaction with an unsymmetrical ketone is yielding a mixture of regioisomers. How can I improve the regioselectivity?
A1: Achieving high regioselectivity in the Friedländer synthesis with unsymmetrical ketones is a frequent challenge, often resulting in a mixture of linear and angularly fused quinoline products.[1] Several strategies can be employed to favor the formation of a single isomer:
-
Steric Hindrance: The reaction generally favors the attack of the aniline's amino group on the less sterically hindered carbonyl group of the diketone or the less substituted α-carbon of the ketone.[1] Utilizing a ketone with a bulky substituent can help direct the cyclization towards a single product.[1]
-
Electronic Effects: The electronic properties of substituents on the aniline (B41778) ring can influence the reaction's regioselectivity. Experimenting with different substituted anilines can reveal the impact on the isomer ratio.[1]
-
Catalyst Choice: The selection of a catalyst can significantly impact regioselectivity.[1]
-
Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids are commonly used. The acidity of the medium can influence the rates of competing reaction pathways.[1]
-
Base Catalysis: Bases like potassium hydroxide (B78521) or sodium ethoxide can also be employed. The nature of the base can affect which enolate of the unsymmetrical ketone is formed preferentially.[1]
-
Amine Catalysts: Specific amine catalysts have been shown to improve regioselectivity.
-
-
Reaction Conditions: Temperature and solvent play a crucial role. A systematic variation of these parameters can help to optimize the reaction for a specific isomer.[1]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can effectively control the regioselectivity.[1]
-
Use of Ionic Liquids: Ionic liquids have been demonstrated to promote regiospecificity in the Friedländer annulation.[1]
Q2: I am observing low yields in my Friedländer synthesis. What are potential causes and solutions?
A2: Low yields in the Friedländer synthesis can be attributed to several factors:
-
Harsh Reaction Conditions: Traditional methods often necessitate high temperatures and strong acids or bases, which can lead to side reactions and degradation of starting materials or products. Consider employing milder conditions, such as catalysis with gold compounds, which can facilitate the reaction at lower temperatures.[1]
-
Side Reactions: Aldol condensation of the ketone with itself can be a significant side reaction, particularly under basic conditions. To mitigate this, you can use the imine analog of the o-aminoaryl ketone.[1]
-
Poor Reactivity of Substrates: Electron-rich or sterically hindered substrates may exhibit lower reactivity, leading to incomplete conversion.[1] In such cases, longer reaction times or more forcing conditions might be necessary.[1]
-
Purification Losses: Quinolines can sometimes be challenging to purify, leading to apparently low yields. Optimizing your purification protocol is essential to minimize losses.
Skraup & Doebner-von Miller Syntheses
Q1: My Skraup/Doebner-von Miller reaction is producing the undesired regioisomer. How can I control the regioselectivity?
A1: Regioselectivity in Skraup and Doebner-von Miller syntheses is a well-documented challenge, especially with substituted anilines.[1] The "standard" regiochemistry often leads to 2-substituted quinolines.[1] However, the outcome can be influenced by the following factors:
-
Substituent Effects on Aniline: The position of substituents on the aniline ring is critical. For meta-substituted anilines, a mixture of 5- and 7-substituted quinolines is often obtained. The electronic nature of the substituent will influence the position of the electrophilic attack on the aromatic ring.[1]
-
Reversal of Regiochemistry: It has been demonstrated that the regiochemistry can be reversed to favor the formation of 4-substituted quinolines. This can be achieved by using α,β-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA). The proposed mechanism involves a 1,2-addition of the aniline to form a Schiff's base intermediate, followed by cyclization.[1]
-
Reaction Conditions: The choice of the acid catalyst and solvent system can dramatically affect the ratio of regioisomers. For instance, using TFA alone has been shown to favor the formation of 2-carboxy-4-arylquinolines, while other acid/solvent combinations may yield different results.[1]
Q2: The Skraup reaction is notoriously vigorous and difficult to control. Are there any modifications to improve safety and yield?
A2: Yes, the exothermic nature of the Skraup synthesis is a significant safety concern. Several modifications have been developed to make the reaction more manageable:
-
Moderating Agents: The addition of ferrous sulfate (B86663) or boric acid can help to control the reaction rate and prevent it from becoming too violent.[1]
-
Flow Chemistry: Performing the reaction in a continuous flow reactor allows for better temperature control and safer handling of the exothermic process.
Combes Synthesis
Q1: What factors determine the regioselectivity in the Combes quinoline synthesis?
A1: The Combes synthesis involves the condensation of an aniline with a β-diketone. The regioselectivity of the subsequent acid-catalyzed cyclization is influenced by both steric and electronic effects:[2]
-
Steric Effects: The bulkiness of the substituents on both the aniline and the β-diketone plays a significant role in determining the preferred regioisomer.[2] Larger groups will favor cyclization pathways that minimize steric hindrance.[2]
-
Electronic Effects: The electronic properties of the substituents on the aniline ring affect the nucleophilicity of the aromatic ring and can direct the electrophilic aromatic substitution step of the cyclization.[2] For example, in the synthesis of trifluoromethyl-quinolines, using methoxy-substituted anilines leads to the formation of 2-CF₃-quinolines, whereas chloro- or fluoroanilines result in the 4-CF₃ regioisomer as the major product.[1]
-
Catalyst: While concentrated sulfuric acid is commonly used, other catalysts like polyphosphoric acid have also been employed and may influence the regioselectivity.[2]
Data Presentation
Table 1: Effect of Catalyst and Solvent on the Regioselectivity of a Skraup-Doebner-Von Miller Type Reaction
| Entry | Catalyst (mol%) | Solvent | Product Ratio (2-carboxy-4-phenylquinoline : 2-phenyl-4-carboxyquinoline) | Yield of 2-carboxy-4-phenylquinoline (%) |
| 1 | Hf(OTf)₄ (10) | Dichloromethane | 18:44 | 18 |
| 2 | HCl (gas) | Dichloromethane | - | - |
| 3 | H₂SO₄ | - | - | - |
| 4 | TFA | Dichloromethane | 35:21 | 35 |
| 5 | TFA | Toluene | 42:15 | 42 |
| 6 | TFA (neat) | - | - | 80 |
| Data adapted from a study on the reversal of regiochemistry.[1] |
Table 2: Influence of Catalyst on Yield in the Friedländer Synthesis
| Catalyst | Conditions | Yield (%) |
| [Hbim]BF₄ | Solvent-free, 100 °C, 3-6 h | 93 |
| [Hbim]BF₄ with ultrasonication | Methanol, ~25 °C, 10 min | 84 |
| Zr(OTf)₄ | Ethanol (B145695)/water, 60 °C, 0.5-2 h | >88 |
| Li⁺-modified nanoporous Na⁺-montmorillonite | Solvent-free, 100 °C, 0.5-2 h | 96 |
| 3,3'-(Butane-1,4-diyl)bis(1-methyl-1H-imidazole-3-ium)·dibromide·disulfuric acid (0.05 mol%) | Solvent-free, 50 °C, 15 min | 90 |
| Data compiled from a review on catalytic approaches to the Friedländer synthesis. |
Table 3: Regioselectivity in the Combes Synthesis of Trifluoromethyl-Quinolines
| Aniline Substituent | β-Diketone Substituent (R group) | Major Regioisomer |
| Methoxy (electron-donating) | Increasing bulk | 2-CF₃ |
| Chloro or Fluoro (electron-withdrawing) | Not specified | 4-CF₃ |
| This table summarizes qualitative findings on the influence of substituents on the regiochemical outcome.[1] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Carboxy-4-arylquinolines (Reversed Skraup-Doebner-Von Miller)
This protocol is adapted from a method demonstrating the reversal of standard regiochemistry.[1]
Materials:
-
Aniline derivative (1.0 eq)
-
γ-Aryl-β,γ-unsaturated α-ketoester (2.0 eq)
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a solution of the aniline derivative (0.2 mmol) in TFA (2 mL), add the γ-aryl-β,γ-unsaturated α-ketoester (0.4 mmol).
-
Reflux the reaction mixture for the time specified in the original literature (typically several hours), monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-carboxy-4-arylquinoline.[1]
Protocol 2: Zirconium Triflate Catalyzed Friedländer Synthesis
Materials:
-
2-aminoaryl ketone (1 mmol)
-
Active methylene (B1212753) compound (1.2 mmol)
-
Zirconium triflate (Zr(OTf)₄, 5 mol%)
-
Ethanol
-
Water
Procedure:
-
To a solution of the 2-aminoaryl ketone (1 mmol) and the active methylene compound (1.2 mmol) in a 1:1 mixture of ethanol and water (5 mL), add zirconium triflate (Zr(OTf)₄, 5 mol%).
-
Stir the reaction mixture at 60 °C for the time specified in the literature for the specific substrates (typically 0.5-2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline.
Visualizations
Caption: Competing pathways in the Friedländer synthesis.
Caption: Workflow for optimizing quinoline synthesis.
Caption: Logic for troubleshooting regioisomer formation.
References
Stability issues of 6-Methylquinoline under experimental conditions
Welcome to the Technical Support Center for 6-Methylquinoline. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound under various experimental conditions. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by exposure to light, strong oxidizing agents, and strong acids.[1][2] When heated to decomposition, it can emit toxic fumes.[1][2] It is generally considered stable under normal storage conditions.[3]
Q2: How should I properly store this compound and its solutions to ensure stability?
A2: To maintain the integrity of this compound, it is recommended to protect it from light and store it in a refrigerator.[1] All sources of ignition should be removed from the storage area.[1] For solutions, it is best to use amber vials or wrap containers in aluminum foil to protect from light and store at reduced temperatures (e.g., 2-8 °C) for short-term use. For long-term storage, consider aliquoting and freezing at -20°C or below to minimize freeze-thaw cycles.
Q3: My this compound solution has turned yellow or brown. What is the cause and is it still usable?
A3: A color change to yellow or brown is a common indicator of degradation, particularly due to prolonged exposure to light and/or air (oxidation).[4] It is highly recommended to perform a purity analysis (e.g., via HPLC) to determine the extent of degradation before further use. For critical applications, it is always best to use a fresh, colorless to pale yellow solution.
Q4: What are the potential degradation pathways for this compound?
A4: The primary known degradation pathways for this compound are photo-oxidation and biodegradation. Under UV illumination in the presence of a photocatalyst like TiO2, the methyl group can be oxidized to a formyl group, yielding quinoline-6-carbaldehyde.[5] Biodegradation by certain microorganisms, such as Pseudomonas putida, involves hydroxylation of the quinoline (B57606) ring system. Under harsh oxidative conditions, the quinoline ring can be cleaved.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound due to improper storage or handling (light exposure, heat, incompatible solvents). | 1. Prepare a fresh solution of this compound from a reliable source and re-analyze. 2. Review storage and handling procedures to ensure protection from light and extreme temperatures. 3. Conduct a forced degradation study to identify potential degradation products and their retention times. |
| Inconsistent or poor experimental results | Loss of this compound concentration due to degradation in the experimental medium (e.g., acidic or oxidative conditions). | 1. Evaluate the stability of this compound in your specific experimental buffer by analyzing samples over time using a validated HPLC method. 2. If instability is confirmed, prepare fresh solutions immediately before each experiment. 3. Consider adjusting the pH or removing potential oxidizing agents from your experimental setup, if possible. |
| Precipitation of the compound in aqueous buffer | This compound has low aqueous solubility. | 1. Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. 2. Perform serial dilutions into your aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experiment. 3. If precipitation persists, consider using a co-solvent or adjusting the pH of the buffer, while being mindful of potential stability implications. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C in the dark for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light (in accordance with ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil and kept at the same temperature.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |
| Gradient | Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes) and optimize for separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm or a photodiode array (PDA) detector for peak purity analysis. |
| Injection Volume | 10 µL |
Visualizations
Caption: A logical workflow for troubleshooting stability issues with this compound.
Caption: Simplified potential degradation pathways for this compound.
References
Technical Support Center: Optimizing Catalyst Performance in 6-Methylquinoline Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Methylquinoline. The focus is on enhancing catalyst performance in three common synthetic routes: the Doebner-von Miller reaction, the Skraup synthesis, and the Friedländer annulation.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a widely used method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] For the synthesis of this compound, p-toluidine (B81030) is reacted with an α,β-unsaturated carbonyl compound like crotonaldehyde (B89634). The reaction is typically catalyzed by Brønsted or Lewis acids.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the Doebner-von Miller synthesis of this compound?
A1: Both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, tin tetrachloride, scandium(III) triflate) are commonly used to catalyze this reaction.[1][2] The choice of catalyst can significantly influence the reaction yield and conditions.
Q2: How can I improve the yield of this compound in the Doebner-von Miller reaction?
A2: Optimizing catalyst selection and reaction conditions is key. For instance, using a combination of HCl and ZnCl₂ can improve yields.[2] Additionally, careful control of the reaction temperature and gradual addition of reagents can minimize side product formation.
Q3: My reaction is producing a lot of tar-like byproducts. What is the cause and how can I prevent it?
A3: Tar formation is a common issue, often caused by the polymerization of the α,β-unsaturated carbonyl compound under strong acid catalysis.[3] Using a biphasic reaction medium can help by sequestering the carbonyl compound in an organic phase, which reduces polymerization and can increase the yield.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive or insufficient catalyst. - Suboptimal reaction temperature. - Poor quality of reagents. | - Screen different Brønsted or Lewis acid catalysts. - Optimize the reaction temperature; gentle heating is often required. - Ensure the purity of p-toluidine and the α,β-unsaturated carbonyl compound. |
| Formation of Multiple Products | - Lack of regioselectivity. - Side reactions due to harsh conditions. | - The Doebner-von Miller reaction with certain substrates can lead to mixtures of isomers. Purify the product by column chromatography. - Moderate the reaction conditions by using a milder acid catalyst or a lower temperature. |
| Catalyst Deactivation | - Poisoning of the catalyst by impurities or reaction intermediates. - Moisture sensitivity of some Lewis acid catalysts. | - Ensure the use of pure, dry reagents and solvents. - For moisture-sensitive catalysts like some metal triflates, conduct the reaction under anhydrous conditions.[4] |
Catalyst Performance Data
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| HCl | p-Toluidine, Crotonaldehyde | - | 68-73 | [2] |
| H₂SO₄ | m-Nitroaniline, Acrolein | - | ~50 | [2] |
| HCl/ZnCl₂ | Aniline (B41778), Methyl Vinyl Ketone | - | 60-65 | [2] |
Experimental Protocol: Doebner-von Miller Synthesis of 2,6-Dimethylquinoline (B146794)
This protocol for the synthesis of 2,6-dimethylquinoline from p-toluidine and crotonaldehyde is representative of the synthesis of this compound derivatives.[2]
Materials:
-
p-Toluidine
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the p-toluidine.
-
Slowly add concentrated HCl to the stirred aniline derivative.
-
Gently heat the mixture.
-
Add crotonaldehyde dropwise through the dropping funnel over a period of 1-2 hours, maintaining a controlled reaction temperature.
-
After the addition is complete, continue to heat the reaction mixture under reflux for an additional 3-4 hours.
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide (B78521) solution) until alkaline.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 2,6-dimethylquinoline.
Workflow and Troubleshooting Diagrams
Caption: General experimental workflow for the Doebner-von Miller synthesis.
Caption: Troubleshooting logic for low yield in the Doebner-von Miller reaction.
Skraup Synthesis
The Skraup synthesis is a classic method for producing quinolines by reacting an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent.[5] For this compound, p-toluidine is the starting aniline.
Frequently Asked Questions (FAQs)
Q1: Why is the Skraup reaction often described as violent, and how can it be controlled?
A1: The reaction is highly exothermic, particularly the dehydration of glycerol to acrolein by concentrated sulfuric acid.[6] To control the reaction, it is crucial to add the reagents slowly and with efficient cooling. The use of a moderator, such as ferrous sulfate, can also help to ensure a more controlled reaction.
Q2: What are the common oxidizing agents used in the Skraup synthesis of this compound?
A2: Traditionally, nitrobenzene (B124822) corresponding to the aniline used (in this case, p-nitrotoluene) or arsenic pentoxide have been used.[2][6] However, due to the toxicity of arsenic compounds and the potential for side reactions with nitrobenzene, alternative oxidizing agents are sometimes sought.
Q3: Can I perform the Skraup synthesis without a strong oxidizing agent?
A3: Some modified Skraup procedures have been developed that use milder conditions or different catalytic systems, potentially avoiding harsh oxidizing agents. For instance, some methods utilize pressure tubes and glycerol as both a reactant and a catalyst, which can improve yields and reduce reaction times without the need for a traditional oxidizing agent.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Violent/Uncontrolled Reaction | - Reaction is highly exothermic. - Too rapid addition of reagents. | - Ensure efficient cooling and stirring. - Add sulfuric acid and the oxidizing agent slowly and portion-wise. - Use a moderator like ferrous sulfate. |
| Low Yield | - Incomplete reaction. - Formation of tar and byproducts. - Inefficient oxidation. | - Ensure sufficient heating time after the initial exothermic phase. - Optimize the ratio of reactants and the choice of oxidizing agent. - Proper work-up is crucial to separate the product from the tarry residue. |
| Product is Difficult to Isolate from Tar | - Polymerization and side reactions leading to a complex mixture. | - After the reaction, steam distillation is a common and effective method to isolate the volatile quinoline (B57606) product from the non-volatile tar.[6] |
Catalyst and Oxidizing Agent Performance Data
| Aniline Derivative | Oxidizing Agent | Product | Yield (%) | Reference |
| p-Toluidine | Arsenic Pentoxide | This compound | 70-75 | [2] |
| Aniline | Nitrobenzene | Quinoline | 84-91 | [2][6] |
| p-Chloroaniline | Arsenic Pentoxide | 6-Chloroquinoline | 75 | [2] |
Experimental Protocol: Skraup Synthesis of this compound
This protocol is a general procedure for the Skraup synthesis.[2][6]
Materials:
-
p-Toluidine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Arsenic Pentoxide (or another suitable oxidizing agent)
-
Ferrous Sulfate (optional, as a moderator)
Procedure:
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Add p-toluidine to the mixture, followed by a catalytic amount of ferrous sulfate if used.
-
Heat the mixture gently in a fume hood. The reaction is highly exothermic.
-
Slowly add the oxidizing agent (e.g., arsenic pentoxide) in portions, ensuring the reaction temperature is controlled.
-
After the addition is complete and the initial vigorous reaction has subsided, continue heating the mixture at 140-150 °C for 3-4 hours.
-
Allow the mixture to cool, then dilute with water.
-
Make the solution alkaline with sodium hydroxide.
-
Perform steam distillation to separate the this compound from the reaction mixture.
-
Extract the distillate with an organic solvent, dry the organic layer, and remove the solvent.
-
Purify the crude product by distillation under reduced pressure.
Workflow and Troubleshooting Diagrams
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for 6-Methylquinoline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup and purification of 6-methylquinoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis methods for this compound that influence the workup procedure?
A1: The most common synthesis methods are the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][2][3] The choice of synthesis dictates the workup strategy, as they involve different reagents and reaction conditions. The Skraup and Doebner-von Miller reactions are known for harsh, acidic conditions and often produce tarry byproducts, requiring a robust workup.[1][4] The Friedländer synthesis can be milder but the workup will depend on the specific acid or base catalyst used.[5][6]
Q2: What are the primary safety precautions to take during the workup of this compound reactions?
A2: this compound may be absorbed through the skin and causes irritation.[7][8] Vapors can irritate the eyes, mucous membranes, and upper respiratory tract.[7][8] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood.[10] The Skraup reaction, in particular, can be vigorous and exothermic, so careful temperature control and quenching procedures are essential.[1][11] When heated to decomposition, this compound can emit toxic fumes.[7][8]
Q3: My crude this compound product is a dark, oily, or tarry material. Is this normal?
A3: Yes, it is common, especially with the Skraup or Doebner-von Miller synthesis, to obtain a dark, oily, or tarry crude product.[1][12] This is due to the formation of polymeric side products under the harsh acidic and high-temperature conditions. The workup procedure is designed to remove these impurities.
Q4: What is the purpose of pouring the reaction mixture onto ice after completion?
A4: Pouring the acidic reaction mixture into ice-cold water serves multiple purposes.[13] It rapidly cools the mixture, quenching the reaction and preventing further side product formation. It also dilutes the strong acid (typically sulfuric acid), making the subsequent neutralization step safer and more controllable.
Q5: How is the acidic reaction mixture typically neutralized?
A5: The acidic solution is carefully made alkaline by the slow addition of a concentrated base, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide solution, while cooling the mixture.[1][11] This step is crucial as it deprotonates the quinoline (B57606) product, causing it to separate from the aqueous layer, often as a dark oil or precipitate.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and workup of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have gone to completion. | Monitor the reaction using Thin-Layer Chromatography (TLC) to track the consumption of the starting material (p-toluidine).[14] |
| Product Lost During Workup: The product may have significant solubility in the acidic aqueous solution, leading to loss during filtration or extraction.[12] | Ensure the solution is made sufficiently alkaline to precipitate the free base completely. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, chloroform) to recover all the product from the aqueous layer. | |
| Vigorous Reaction/Runaway Reaction: The Skraup reaction is notoriously exothermic. If not controlled, it can lead to decomposition of reactants and products. | Ensure careful and slow addition of sulfuric acid and use a moderating agent like ferrous sulfate (B86663).[1][2] Maintain strict temperature control throughout the reaction.[11] | |
| Product is a Dark, Tarry, and Intractable Material | Excessive Polymerization: High reaction temperatures or incorrect stoichiometry can favor the formation of polymeric byproducts.[12] | Adhere strictly to the recommended reaction temperature. Consider using a less reactive oxidizing agent if possible.[12] |
| Ineffective Purification: The purification method may not be suitable for removing polymeric tars. | Steam distillation is an effective method to isolate the volatile quinoline product from non-volatile tars.[1] Column chromatography on silica (B1680970) gel can also be used, though it may be challenging with very impure materials.[1] | |
| Difficulty in Separating Isomers (in substituted quinoline synthesis) | Lack of Regioselectivity: The synthesis method (e.g., Doebner-von Miller) can sometimes lead to mixtures of regioisomers.[1] | The choice of starting materials is critical for regioselectivity. For example, the Skraup reaction with m-toluidine (B57737) yields 7-methylquinoline, not 5-methylquinoline.[2] |
| Similar Physical Properties: Isomers often have very similar boiling points and polarities, making separation by distillation or standard chromatography difficult. | Advanced chromatographic techniques may be necessary. For highly polar derivatives like sulfonic acids, specialized methods like pH-zone-refining counter-current chromatography have been shown to be effective.[12] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during this compound synthesis and workup.
Caption: Troubleshooting workflow for this compound synthesis.
Experimental Protocols
Protocol 1: General Workup for Skraup/Doebner-von Miller Synthesis
This protocol outlines a typical workup procedure following the synthesis of this compound from p-toluidine.
-
Cooling and Quenching: After the reaction is complete (as monitored by TLC), allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water.[13]
-
Acid Dilution: Carefully and slowly pour the cooled reaction mixture onto the crushed ice with vigorous stirring.[1] This step is highly exothermic.
-
Neutralization: Cool the diluted acidic solution in an ice bath. Slowly add a concentrated base (e.g., concentrated sodium hydroxide or ammonium hydroxide solution) with continuous stirring until the solution is strongly alkaline (pH > 10).[1][11] The this compound will separate as a dark, oily layer.[1]
-
Isolation of Crude Product:
-
Steam Distillation: Transfer the entire mixture to a steam distillation apparatus. This is a highly effective method for separating the volatile quinoline product from non-volatile tarry byproducts.[1] Collect the distillate, which will consist of an emulsion of this compound and water.
-
Solvent Extraction (Alternative): If steam distillation is not feasible, transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, chloroform, or ether). Combine the organic extracts.
-
-
Drying and Solvent Removal: Separate the this compound layer from the steam distillate or combined organic extracts. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[1] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude oil can be further purified by vacuum distillation to yield pure this compound.[1]
Protocol 2: Workup for Friedländer Synthesis
The workup for a Friedländer synthesis depends on the catalyst and solvent used. This is a general guide.[5][6]
-
Catalyst Removal/Neutralization:
-
Acid Catalyst: If an acid catalyst (e.g., p-toluenesulfonic acid) was used, cool the reaction mixture and dilute it with water. Neutralize the acid by adding a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is neutral or slightly basic.
-
Base Catalyst: If a base catalyst (e.g., sodium hydroxide) was used, cool the mixture and neutralize it with a dilute acid (e.g., 1M HCl).
-
-
Product Isolation:
-
Precipitation: If the product is a solid and precipitates upon neutralization, collect it by filtration. Wash the solid with cold water and then a suitable cold solvent (e.g., ethanol (B145695) or ether) to remove impurities.
-
Extraction: If the product is an oil or remains in solution, extract the mixture multiple times with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[13]
General Experimental Workflow Diagram
Caption: General experimental workflow for this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 91-62-3 [smolecule.com]
- 3. This compound | High-Purity Reagent | For Research Use [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. 6-methyl quinoline, 91-62-3 [thegoodscentscompany.com]
- 10. chemos.de [chemos.de]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Study: 6-Methylquinoline vs. 8-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical and biological properties of 6-methylquinoline and 8-methylquinoline (B175542). The information presented is curated from experimental data to assist researchers in understanding the key differences between these two isomers and to inform their application in chemical synthesis and drug discovery.
Physicochemical and Spectroscopic Properties
The positional isomerism of the methyl group in this compound and 8-methylquinoline leads to distinct physicochemical and spectroscopic characteristics. A summary of these properties is presented below.
Physical and Chemical Properties
| Property | This compound | 8-Methylquinoline |
| CAS Number | 91-62-3[1] | 611-32-5[2] |
| Molecular Formula | C₁₀H₉N[1] | C₁₀H₉N[2] |
| Molecular Weight | 143.19 g/mol [1] | 143.19 g/mol [2] |
| Appearance | Clear pale yellow liquid or oil[1] | Yellow liquid or oil[2] |
| Melting Point | -22 °C (-8 °F)[1] | -80 °C (-112 °F)[2] |
| Boiling Point | 258.6 °C (497.5 °F) at 760 mmHg[1] | 247.8 °C (478 °F) at 751 mmHg[2] |
| Density | 1.067 g/mL at 20 °C | 1.0719 g/mL at 20 °C[2] |
| Water Solubility | Insoluble[1] | 1 to 5 mg/mL at 17.2 °C (63 °F)[2] |
| pKa | 5.15 | 4.65 |
| Reactivity | Sensitive to prolonged exposure to light. May react vigorously with strong oxidizing agents and strong acids. | May be sensitive to light exposure. May react vigorously with strong oxidizing agents and strong acids. |
Spectroscopic Data
The ¹H and ¹³C NMR spectra provide insights into the electronic environment of the protons and carbons in each isomer. The mass spectra reveal characteristic fragmentation patterns.
¹H NMR Spectral Data (CDCl₃)
| Proton | This compound (δ, ppm)[3] | 8-Methylquinoline (δ, ppm)[4][5] |
| H2 | 8.83 - 8.84 | 8.94 - 8.95 |
| H3 | 7.33 - 7.34 | 7.38 - 7.39 |
| H4 | 8.03 - 8.04 | 8.11 - 8.12 |
| H5 | 7.53 - 7.55 | 7.56 - 7.57 |
| H7 | 7.99 - 8.00 | 7.64 - 7.65 |
| CH₃ | 2.52 | 2.82 - 2.83 |
¹³C NMR Spectral Data (CDCl₃)
| Carbon | This compound (δ, ppm) | 8-Methylquinoline (δ, ppm)[6] |
| C2 | 149.8 | 149.3 |
| C3 | 121.1 | 121.2 |
| C4 | 135.8 | 136.2 |
| C4a | 128.5 | 128.0 |
| C5 | 126.4 | 126.0 |
| C6 | 136.1 | 128.9 |
| C7 | 131.6 | 126.9 |
| C8 | 129.4 | 135.8 |
| C8a | 147.5 | 146.9 |
| CH₃ | 21.5 | 17.9 |
Mass Spectrometry
Both isomers exhibit a molecular ion peak (M+) at m/z 143. The fragmentation patterns are influenced by the position of the methyl group. For this compound, a significant fragment is observed at m/z 115, corresponding to the loss of a neutral molecule of HCN from the M-1 ion. The mass spectrum of 8-methylquinoline also shows a prominent M-1 peak at m/z 142.
Synthesis of 6- and 8-Methylquinoline
The Skraup synthesis is a widely employed method for the preparation of quinolines, including 6- and 8-methylquinoline. This reaction involves the condensation of an aromatic amine with glycerol (B35011) in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent.
Experimental Protocol: Skraup Synthesis
The following is a general procedure for the Skraup synthesis, which can be adapted for the synthesis of this compound and 8-methylquinoline using p-toluidine (B81030) and o-toluidine, respectively.
Materials:
-
Aniline (B41778) derivative (p-toluidine or o-toluidine)
-
Glycerol
-
Concentrated Sulfuric Acid
-
Oxidizing agent (e.g., nitrobenzene (B124822) or arsenic pentoxide)
-
Ferrous sulfate (B86663) (optional, as a moderator)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add the aniline derivative and glycerol.
-
With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. The addition is exothermic, and the temperature should be controlled.
-
Add the oxidizing agent to the mixture. If the reaction is too vigorous, ferrous sulfate can be added to moderate it.
-
Heat the reaction mixture, typically to around 130-140°C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture and cautiously pour it into a large volume of water.
-
Neutralize the acidic solution with a base, such as sodium hydroxide, until the product precipitates.
-
The crude product can be purified by steam distillation followed by extraction with an organic solvent and subsequent distillation or recrystallization.
Note: The Skraup reaction can be highly exothermic and should be performed with caution in a well-ventilated fume hood.
Comparative Biological Activity
A significant body of research has highlighted the differing biological activities of this compound and 8-methylquinoline, particularly concerning their genotoxicity and carcinogenicity.
Genotoxicity and Carcinogenicity
Experimental studies have demonstrated that 8-methylquinoline is a carcinogenic compound, whereas this compound is considered noncarcinogenic. This difference in carcinogenicity is attributed to their distinct metabolic pathways and the resulting genotoxicity of their metabolites.
Studies on unscheduled DNA synthesis (UDS), a measure of DNA repair, have shown that 8-methylquinoline induces a positive response in rat hepatocytes, indicating DNA damage. In contrast, this compound does not induce UDS.
Metabolism
The differential toxicity of these isomers is rooted in their metabolism. The hepatic microsomal metabolism of 8-methylquinoline leads to the formation of dihydrodiols, which are not observed in the metabolism of this compound. The formation of these dihydrodiol metabolites is a key step in the metabolic activation of polycyclic aromatic hydrocarbons to carcinogenic species.
Experimental Workflows and Pathways
The following diagrams illustrate the general synthetic pathway for methylquinolines via the Skraup synthesis and the proposed metabolic activation pathway leading to the differential genotoxicity of 6- and 8-methylquinoline.
Caption: General workflow of the Skraup synthesis for methylquinolines.
Caption: Proposed metabolic activation pathways for 6- and 8-methylquinoline.
Conclusion
The subtle difference in the position of the methyl group between this compound and 8-methylquinoline results in significant variations in their physical, chemical, and biological properties. Notably, the carcinogenicity and genotoxicity of 8-methylquinoline, driven by its unique metabolic pathway, stand in stark contrast to the non-carcinogenic nature of this compound. This comparative guide provides essential data and experimental context to aid researchers in the informed selection and application of these isomers in their scientific endeavors.
References
- 1. This compound | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(91-62-3) 1H NMR [m.chemicalbook.com]
- 4. 8-Methylquinoline(611-32-5) 13C NMR spectrum [chemicalbook.com]
- 5. 8-Methylquinoline(611-32-5) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Quinoline (B57606) and isoquinoline (B145761) are isomeric nitrogen-containing heterocyclic aromatic compounds that form the core structure of many synthetic and natural bioactive molecules. While structurally similar, the position of the nitrogen atom in the bicyclic system—position 1 in quinoline and position 2 in isoquinoline—leads to distinct electronic properties and three-dimensional shapes, profoundly influencing their biological activities. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory properties of quinoline and isoquinoline derivatives, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
Anticancer Activity
Both quinoline and isoquinoline scaffolds are integral to the design of numerous anticancer agents. Their derivatives have been shown to exhibit cytotoxic effects against a wide range of cancer cell lines through various mechanisms of action.
Data Presentation: Comparative Anticancer Activity (IC₅₀)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative quinoline and isoquinoline derivatives against various cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline | Quinoline-8-Sulfonamide (Compound 9a) | C32 (Amelanotic Melanoma) | 0.520 | [1] |
| COLO829 (Metastatic Melanoma) | 0.376 | [1] | ||
| MDA-MB-231 (Breast Adenocarcinoma) | 0.609 | [1] | ||
| A549 (Lung Carcinoma) | 0.496 | [1] | ||
| 4-Methyl Quinazoline (B50416) Derivative (Compound 23) | HCT116 (Colon Carcinoma) | Nanomolar range | [1] | |
| 7-tert-butyl-substituted quinoline | MCF-7 (Breast Cancer) | 0.02 - 0.04 | [2] | |
| Isoquinoline | 8-Phenylaminopyrimido[4,5-c]isoquinolinequinones | AGS (Gastric Adenocarcinoma) | Varies | [1] |
| SK-MES-1 (Lung Cancer) | Varies | [1] | ||
| Emetine | CHO (Chinese Hamster Ovary) | 0.02 | [3] | |
| Berberine (B55584) | CHO (Chinese Hamster Ovary) | >100 | [3] | |
| Sanguinarine | CHO (Chinese Hamster Ovary) | 0.2 | [3] |
Note: The direct anticancer activity of the parent quinoline and isoquinoline is not as pronounced as their derivatives. Studies have shown that quinoline itself is a hepatocarcinogen in rodents, a property not observed with isoquinoline. This difference is attributed to their metabolic pathways, where quinoline is metabolized to a genotoxic epoxide.[4][5]
Signaling Pathways in Anticancer Activity
Quinoline and isoquinoline derivatives exert their anticancer effects by modulating several key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Certain 4-methyl quinazoline derivatives have been identified as dual inhibitors of Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylases (HDAC), leading to cell cycle arrest and apoptosis.[1] Isoquinoline alkaloids like berberine have also been shown to induce autophagy by inhibiting the PI3K/Akt/mTOR pathway.[6]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Some isoquinoline derivatives have been shown to inhibit the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, thereby suppressing cancer cell migration and inflammation.[7]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation and cancer. Certain quinoline derivatives have been shown to inhibit the canonical NF-κB pathway by potentially interfering with the DNA-binding activity of the p65 subunit.[8] Isoquinoline alkaloids can also suppress inflammatory responses through the inhibition of the NF-κB signaling pathway.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithnj.com [researchwithnj.com]
- 6. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 8. mdpi.com [mdpi.com]
Validating the Structure of Synthesized 6-Methylquinoline: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comparative overview of standard analytical techniques for validating the structure of 6-Methylquinoline, a key heterocyclic scaffold. We present supporting experimental data, detailed protocols, and logical workflows to ensure accurate and reliable characterization.
Synthesis of this compound: An Overview
The synthesis of the quinoline (B57606) ring system is a foundational topic in heterocyclic chemistry.[1] this compound can be prepared via several established methods. The Skraup synthesis is a classic approach, which in the case of this compound, typically utilizes p-toluidine (B81030) as the starting material, condensed with glycerol (B35011) and sulfuric acid in the presence of an oxidizing agent.[2] While effective, this method is known for its often vigorous reaction conditions.[1][2]
Modern alternatives offer milder conditions and improved yields.[3] These include the Friedländer synthesis, which involves the reaction of an amino ketone with an aldehyde, transition-metal-catalyzed reactions, and microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times.[2][3][4] Regardless of the synthetic route chosen, rigorous structural validation of the final product is paramount.
Primary Analytical Techniques for Structural Validation
A combination of spectroscopic methods is essential for the complete and accurate elucidation of an organic compound's structure.[5][6][7][8] The three principal techniques used for validating the structure of synthesized this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
| Technique | Information Provided | Application to this compound |
| ¹H NMR Spectroscopy | Provides information on the number of different types of protons, their chemical environment, and the connectivity between neighboring protons. | Confirms the presence and positions of the 7 aromatic protons and the 3 methyl protons. Splitting patterns and coupling constants reveal the substitution pattern on the quinoline core. |
| ¹³C NMR Spectroscopy | Determines the number of chemically non-equivalent carbon atoms and their electronic environment. | Identifies the 10 distinct carbon atoms in the molecule, including the methyl carbon and the carbons of the fused ring system. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of the molecule, providing the molecular weight and fragmentation patterns. | Confirms the molecular formula (C₁₀H₉N) by identifying the molecular ion peak (M⁺) at m/z 143.[9][10] Fragmentation analysis provides additional structural evidence. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule based on the absorption of specific frequencies of infrared light. | Confirms the presence of C-H bonds (aromatic and aliphatic) and the C=N and C=C bonds characteristic of the quinoline ring system. |
Workflow for Synthesis and Structural Validation
The overall process from synthesis to final structural confirmation follows a logical progression. The synthesized product is first purified and then subjected to a series of analytical techniques. The data from each analysis is then integrated to build a complete and verified picture of the molecular structure.
Caption: Workflow from synthesis to structural validation of this compound.
Expected Experimental Data for this compound
The following tables summarize the expected data from the primary analytical techniques for a successfully synthesized and purified this compound sample.
¹H NMR Spectroscopy (CDCl₃ Solvent)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.84 | Doublet of Doublets (dd) | H2 |
| 8.04 | Doublet (d) | H4 |
| 8.00 | Doublet (d) | H8 |
| 7.55 | Doublet (d) | H5 |
| 7.54 | Singlet-like | H7 |
| 7.34 | Doublet of Doublets (dd) | H3 |
| 2.52 | Singlet (s) | -CH₃ |
| Data sourced from ChemicalBook.[11] |
Mass Spectrometry (Electron Ionization - EI)
| m/z | Interpretation |
| 143 | [M]⁺ (Molecular Ion) |
| 142 | [M-H]⁺ |
| 115 | [M-H-HCN]⁺ or [M-N=CH₂]⁺ |
| Data corresponds to the molecular weight of this compound (C₁₀H₉N).[9][10][12] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Aromatic C-H |
| ~2920 | C-H Stretch | Methyl C-H |
| ~1600, 1500, 1450 | C=C Stretch | Aromatic Ring |
| ~1570 | C=N Stretch | Quinoline Ring |
| ~830 | C-H Bend | Out-of-plane bending for substituted benzene |
| Characteristic absorbances for methyl-substituted quinoline structures.[12][13] |
Relationship Between Analytical Data and Molecular Structure
This diagram illustrates how the outputs of different spectroscopic techniques are pieced together to confirm the final structure of this compound.
Caption: Integration of data from multiple analytical techniques for structure confirmation.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework.
-
Procedure:
-
Dissolve approximately 5-10 mg of the purified this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
-
Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR magnet.
-
Acquire the ¹H spectrum, typically using a single pulse experiment. Standard acquisition parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C spectrum. A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the ¹H signals and analyze chemical shifts, multiplicities, and coupling constants.
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Procedure:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Introduce the sample into the mass spectrometer. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatography (GC) inlet.
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (~70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion.
-
Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and interpret the major fragment ions.
-
3. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Procedure:
-
For a liquid sample like this compound, the simplest method is to use a neat sample.
-
Place one or two drops of the pure liquid between two salt plates (e.g., NaCl or KBr).
-
Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a drop of the sample directly onto the ATR crystal.
-
Place the salt plates or ATR unit into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty instrument (or clean salt plates/ATR crystal).
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Analyze the resulting spectrum by identifying the characteristic absorption bands (in cm⁻¹) and matching them to known functional group vibrations.
-
Comparison with Alternative Structures
The power of these combined analytical techniques lies in their ability to distinguish between isomers. For example, if the synthesis accidentally produced 7-Methylquinoline instead of this compound, the ¹H NMR spectrum would be distinctly different due to the altered positions of the protons and their resulting coupling patterns. While the mass spectrum would be identical (as isomers have the same molecular formula), the unique "fingerprint" of the NMR spectrum allows for unambiguous identification.
Conclusion
Validating the structure of synthesized this compound requires a multi-faceted analytical approach. While Mass Spectrometry can confirm the molecular weight and IR Spectroscopy can identify key functional groups, NMR spectroscopy provides the detailed map of the molecular framework necessary for unambiguous confirmation. By systematically applying these techniques and comparing the resulting data with expected values, researchers can confidently verify the identity and purity of their synthesized compounds, a cornerstone of reliable and reproducible science.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 91-62-3 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 9. Quinoline, 6-methyl- [webbook.nist.gov]
- 10. This compound | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound(91-62-3) 1H NMR spectrum [chemicalbook.com]
- 12. Quinoline, 6-methyl- [webbook.nist.gov]
- 13. This compound(91-62-3) IR Spectrum [chemicalbook.com]
A Comparative Spectroscopic Analysis of 6-Methylquinoline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 6-methylquinoline and its various isomers. Understanding the unique spectral characteristics of each isomer is crucial for their unambiguous identification, purity assessment, and for elucidating structure-activity relationships in medicinal chemistry and materials science. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses.
Spectroscopic Data Summary
The following table provides a comparative summary of the key spectroscopic data for this compound and its isomers.
| Isomer | 1H NMR (δ, ppm)a | 13C NMR (δ, ppm)a | Key IR Absorptions (cm-1) | UV-Vis λmax (nm)b | Mass Spec (m/z) |
| 2-Methylquinoline | CH3: ~2.7 | CH3: ~25.0 | C-H (aromatic): ~3050, C-H (aliphatic): ~2920, C=C & C=N: ~1620, 1590, 1500 | ~225, 278, 315 | 143 (M+), 142, 115[1] |
| 3-Methylquinoline | CH3: ~2.5 | CH3: ~18.5 | C-H (aromatic): ~3060, C-H (aliphatic): ~2920, C=C & C=N: ~1600, 1580, 1490 | Not readily available | 143 (M+), 142, 115[2] |
| 4-Methylquinoline | CH3: ~2.6 | CH3: ~18.8 | C-H (aromatic): ~3050, C-H (aliphatic): ~2925, C=C & C=N: ~1600, 1580, 1510[3][4][5] | ~226, 280, 316[3][6] | 143 (M+), 142, 115[3] |
| 5-Methylquinoline | CH3: ~2.6 | CH3: ~18.5 | C-H (aromatic): ~3050, C-H (aliphatic): ~2920, C=C & C=N: ~1600, 1580, 1495 | Not readily available | 143 (M+), 142, 115 |
| This compound | CH3: ~2.5 | CH3: ~21.5 | C-H (aromatic): ~3040, C-H (aliphatic): ~2920, C=C & C=N: ~1610, 1590, 1505[7][8][9] | Not readily available | 143 (M+), 142, 115[9] |
| 7-Methylquinoline | CH3: ~2.5 | CH3: ~21.5 | C-H (aromatic): ~3050, C-H (aliphatic): ~2920, C=C & C=N: ~1600, 1580, 1500[10][11] | ~232, 282, 328[12][13] | 143 (M+), 142, 115[10] |
| 8-Methylquinoline | CH3: ~2.8 | CH3: ~17.9 | C-H (aromatic): ~3050, C-H (aliphatic): ~2960, C=C & C=N: ~1590, 1570, 1495[14] | ~233, 280, 318[15] | 143 (M+), 142, 115[16] |
| Note: aChemical shifts are approximate and can vary depending on the solvent and other experimental conditions. bAbsorption maxima can vary with the solvent used. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the methylquinoline isomer was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: 1H and 13C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
-
1H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
13C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during the acquisition.
-
Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid methylquinoline isomer was placed between two potassium bromide (KBr) plates. For solid isomers, a KBr pellet was prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm-1 with a resolution of 4 cm-1. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment was recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectra were analyzed for the characteristic absorption bands corresponding to the various functional groups present in the molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of each methylquinoline isomer was prepared in spectroscopic grade ethanol (B145695) at a concentration of approximately 1 mg/mL. This stock solution was then serially diluted to obtain a final concentration of approximately 0.01 mg/mL for analysis.
-
Instrumentation: UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer.
-
Data Acquisition: The spectra were scanned from 200 to 400 nm using a quartz cuvette with a path length of 1 cm. A baseline correction was performed using the pure solvent.
-
Data Processing: The wavelength of maximum absorbance (λmax) for each electronic transition was determined from the recorded spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of each methylquinoline isomer in methanol (B129727) was introduced into the mass spectrometer via direct infusion using a syringe pump.
-
Instrumentation: Mass spectra were obtained on a Thermo Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer.
-
Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.
-
Mass Analysis: The mass analyzer was operated in full scan mode over a mass-to-charge (m/z) range of 50-500.
-
Data Processing: The resulting mass spectra were analyzed to identify the molecular ion peak (M+) and the characteristic fragmentation patterns.
Metabolic Activation and Potential for Tumorigenicity
The biological activity of methylquinoline isomers can be influenced by their metabolic fate. For instance, the tumorigenicity of certain isomers is thought to be linked to the formation of reactive epoxide intermediates. The position of the methyl group can significantly affect the susceptibility of the quinoline (B57606) ring to epoxidation.
References
- 1. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylquinoline | C10H9N | CID 11926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinoline, 4-methyl- [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Quinoline, 4-methyl- [webbook.nist.gov]
- 7. This compound(91-62-3) IR Spectrum [chemicalbook.com]
- 8. Quinoline, 6-methyl- [webbook.nist.gov]
- 9. This compound | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 7-Methylquinoline | C10H9N | CID 11927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Quinoline, 7-methyl- [webbook.nist.gov]
- 13. Quinoline, 7-methyl- [webbook.nist.gov]
- 14. Quinoline, 8-methyl- [webbook.nist.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. 8-Methylquinoline(611-32-5) MS spectrum [chemicalbook.com]
Comparative analysis of different synthetic routes to 6-Methylquinoline
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of quinoline (B57606) scaffolds is a cornerstone of innovation. 6-Methylquinoline, a key structural motif in numerous biologically active compounds, can be synthesized through various classical methods. This guide provides a comparative analysis of four prominent synthetic routes: the Skraup synthesis, the Doebner-von Miller reaction, the Combes quinoline synthesis, and the Friedländer synthesis. Each method is evaluated based on its reaction conditions, yields, and substrate scope, supported by detailed experimental protocols and mechanistic diagrams to aid in the selection of the most suitable pathway for specific research and development needs.
Comparative Performance of Synthetic Routes
The selection of a synthetic route to this compound is often a trade-off between yield, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative parameters for each of the discussed methods. It is important to note that for the Doebner-von Miller and Combes syntheses, data for closely related derivatives are presented to illustrate the general applicability and expected outcomes of these reactions for substituted quinolines.
| Synthetic Route | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) |
| Skraup Synthesis | p-Toluidine (B81030), Glycerol (B35011) | H₂SO₄, Nitrobenzene (B124822) | High Temperature (exothermic) | ~70-80 |
| Doebner-von Miller Reaction | p-Toluidine, Crotonaldehyde (B89634) | Acid Catalyst (e.g., HCl, ZnCl₂) | Moderate to High Temperature | ~80 (for 2,6-dimethylquinoline) |
| Combes Quinoline Synthesis | p-Toluidine, Acetylacetone (B45752) | Acid Catalyst (e.g., H₂SO₄) | Moderate Temperature | High (for 2,4,6-trimethylquinoline) |
| Friedländer Synthesis | 2-Amino-5-methylbenzaldehyde, Acetaldehyde (B116499) | Acid or Base Catalyst | Mild to Moderate Temperature | Potentially High |
Experimental Protocols
Detailed methodologies for each synthetic route are provided below. These protocols are based on established literature procedures and offer a practical guide for the laboratory synthesis of this compound and its derivatives.
Skraup Synthesis of this compound
The Skraup synthesis is a classic, one-pot reaction known for its often vigorous nature, providing direct access to the quinoline core.[1]
Procedure: In a fume hood, a mixture of p-toluidine (1 mole), glycerol (3 moles), and nitrobenzene (0.5 moles) is prepared in a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer. Concentrated sulfuric acid (2 moles) is added cautiously in portions with vigorous stirring and cooling. The mixture is then heated to initiate the reaction, which can be highly exothermic. Once the initial vigorous reaction subsides, the mixture is heated at reflux for several hours. After cooling, the reaction mixture is poured into a large volume of water and made strongly alkaline with sodium hydroxide (B78521) solution. The this compound is then isolated by steam distillation. The distillate is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford this compound.
Doebner-von Miller Reaction for 2,6-Dimethylquinoline (B146794)
A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds to produce a variety of substituted quinolines.[2][3]
Procedure: To a mixture of p-toluidine (1 mole) and a suitable acid catalyst (e.g., hydrochloric acid or zinc chloride) in a round-bottom flask, crotonaldehyde (1.2 moles) is added dropwise with stirring. The reaction mixture is then heated under reflux for several hours. After completion of the reaction, the mixture is cooled and neutralized with a base (e.g., sodium carbonate or sodium hydroxide). The product is then extracted with an organic solvent. The combined organic extracts are washed with water, dried over an anhydrous salt, and concentrated under reduced pressure. The resulting crude 2,6-dimethylquinoline is purified by distillation or crystallization. A reported yield for this synthesis is approximately 80%.
Combes Quinoline Synthesis for 2,4,6-Trimethylquinoline
The Combes synthesis offers a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[4]
Procedure: p-Toluidine (1 mole) and acetylacetone (1.1 moles) are mixed in a round-bottom flask. A strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, is added carefully with cooling. The mixture is then heated at a moderate temperature (typically 100-150 °C) for several hours. Upon completion, the reaction mixture is cooled and poured onto crushed ice. The acidic solution is then carefully neutralized with a base, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 2,4,6-trimethylquinoline.
Friedländer Synthesis of this compound
The Friedländer synthesis is a flexible method for preparing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, offering good control over the substitution pattern.[1][5]
Procedure: 2-Amino-5-methylbenzaldehyde (1 mole) and acetaldehyde (1.2 moles) are dissolved in a suitable solvent such as ethanol. An acid or base catalyst (e.g., a few drops of piperidine (B6355638) or a catalytic amount of p-toluenesulfonic acid) is added to the solution. The mixture is then heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to give the crude this compound, which can be further purified by distillation or chromatography.
Mechanistic Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical relationships of the described synthetic routes.
Caption: General workflow of the Skraup Synthesis.
Caption: Reaction pathway of the Doebner-von Miller Reaction.
Caption: Synthetic route of the Combes Quinoline Synthesis.
Caption: Logical workflow of the Friedländer Synthesis.
References
A Comparative Guide to In-Vitro Testing of 6-Methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, with 6-methylquinoline derivatives emerging as a promising class of compounds with diverse biological activities. This guide provides a comprehensive overview of in-vitro testing protocols for these derivatives, offering a comparative analysis of their performance in key assays. The information presented herein, supported by experimental data from various studies, is intended to facilitate further research and guide the development of novel therapeutic agents.
Comparative Performance of Quinoline Derivatives
Note: Direct comparison of IC50 and other values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and methodologies.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell growth. The following table summarizes the cytotoxic activity of various quinoline derivatives, including some methyl-substituted analogues, against different cancer cell lines, primarily determined by the MTT assay.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Mixture of 5- and 7-methylquinoline | 5-methyl & 7-methyl | Caco-2 (colorectal carcinoma) | 2.62 | [1] |
| 7-methyl-8-nitro-quinoline | 7-methyl, 8-nitro | Caco-2 (colorectal carcinoma) | 1.87 | [1] |
| 8-nitro-7-quinolinecarbaldehyde | 8-nitro, 7-formyl | Caco-2 (colorectal carcinoma) | 0.53 | [1] |
| 6-bromo-3-methylquinoline (B1341349) analogues | 6-bromo, 3-methyl | (Targeting Prostaglandin (B15479496) F2α) | - | [2][3] |
| 6-Bromo-1-methylquinolin-4(1H)-one Analogue | 6-bromo, 1-methyl, 4-oxo | MCF-7 (breast cancer) | 15.85 ± 3.32 | [4] |
| 8-Hydroxy-5-nitroquinoline | 8-hydroxy, 5-nitro | Raji (B-cell lymphoma) | 0.438 | [5] |
Genotoxicity Data
Genotoxicity assays are crucial for assessing the potential of a compound to damage genetic material. The Ames test (bacterial reverse mutation assay) and the Comet assay (single-cell gel electrophoresis) are standard methods for this purpose.
| Compound/Derivative | Assay | Key Findings | Reference |
| Quinoline | Ames Test (S. typhimurium TA100) | Mutagenic with microsomal activation | [6] |
| 4-Methylquinoline | Ames Test (S. typhimurium TA100) | More mutagenic than quinoline with rat S9 activation | [7] |
| This compound | Ames Test | Positive | [8] |
| 4-Methylquinoline | Unscheduled DNA Synthesis (UDS) | Positive response | [6] |
| 8-Methylquinoline | Unscheduled DNA Synthesis (UDS) | Positive response | [6] |
| Quinoline Analogues | Ames Test | Mutagenicity depends on nitrogen position; some require metabolic activation | [9][10][11] |
ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is vital for its development as a drug. In-vitro ADME studies provide initial insights into a compound's pharmacokinetic profile.
| Compound/Derivative | ADME Parameter | Method | Observation | Reference |
| 6-(Trifluoromethoxy)quinolin-4-amine | Intestinal Permeability | In silico (Caco-2 model) | Good predicted absorption | [12] |
| 6-(Trifluoromethoxy)quinolin-4-amine | Metabolic Stability | In silico (CYP2D6) | Potential for CYP2D6 inhibition | [12] |
| Quinoline-4-carboxylic acid derivatives | Pharmacokinetics | In silico (SwissADME) | Favorable drug-like properties predicted | [13] |
Experimental Protocols
Detailed methodologies for key in-vitro assays are provided below. These protocols are based on standard procedures and can be adapted for the specific evaluation of this compound derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[14]
Materials:
-
Cancer cell lines (e.g., MCF-7, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[15]
-
Compound Treatment: Add serial dilutions of the this compound derivatives to the wells. Include a vehicle control (DMSO) and an untreated control.[13]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[15]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[15]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
Comet Assay for Genotoxicity
Also known as single-cell gel electrophoresis, this assay detects DNA damage in individual cells.
Materials:
-
Treated cells
-
Low melting point agarose (B213101)
-
Lysis solution
-
Alkaline or neutral electrophoresis buffer
-
DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Green)
-
Fluorescence microscope with analysis software
Procedure:
-
Cell Embedding: Mix treated cells with molten low melting point agarose and cast onto a microscope slide.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Unwinding: Place the slides in an alkaline or neutral buffer to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.
Ames Test for Mutagenicity
This bacterial reverse mutation assay assesses the mutagenic potential of a chemical.[17]
Materials:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
This compound derivatives
-
S9 fraction (for metabolic activation)
-
Positive and negative controls
Procedure:
-
Preparation: Mix the bacterial strain, the test compound (with and without S9 fraction), and a small amount of histidine in molten top agar.[10]
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[17]
CYP450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
Materials:
-
Human liver microsomes or recombinant CYP450 enzymes
-
CYP-specific probe substrates
-
This compound derivatives
-
NADPH regenerating system
-
Incubation buffer
-
LC-MS/MS system
Procedure:
-
Incubation: Pre-incubate the test compound with the microsomes or recombinant enzymes in the incubation buffer.
-
Reaction Initiation: Add the CYP-specific probe substrate and the NADPH regenerating system to start the metabolic reaction.
-
Reaction Termination: Stop the reaction after a specific time by adding a quenching solution (e.g., acetonitrile).
-
Analysis: Analyze the formation of the metabolite from the probe substrate using LC-MS/MS.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of metabolite formation against the concentration of the test compound.
Signaling Pathways and Mechanisms of Action
Quinoline derivatives are known to exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR and MAPK pathways are two of the most significant cascades targeted by these compounds.[18][19][20][21]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[18][22][23] Its aberrant activation is a hallmark of many cancers. Quinoline derivatives have been shown to inhibit various components of this pathway, leading to the induction of apoptosis and cell cycle arrest.[20]
References
- 1. brieflands.com [brieflands.com]
- 2. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (91-62-3) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 9. Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Ames test - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
The Structural Dance of Activity: A Comparative Guide to 6-Methylquinoline Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 6-methylquinoline analogs, delving into their structure-activity relationships (SAR) as potential therapeutic agents. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to facilitate the rational design of more potent and selective this compound-based compounds.
The quinoline (B57606) scaffold is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous drugs with a wide array of biological activities, including anticancer, and kinase inhibitory effects. The introduction of a methyl group at the 6-position of the quinoline ring serves as a crucial anchor point for further structural modifications, influencing the overall pharmacological profile of the resulting analogs. This guide will explore how substitutions at various positions of the this compound core impact its biological efficacy, supported by experimental data from peer-reviewed studies.
Comparative Analysis of Anticancer Activity
The anticancer potential of this compound analogs has been a significant area of investigation. The following table summarizes the in vitro cytotoxic activity of various substituted quinoline derivatives against different human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlights the impact of different functional groups on the quinoline scaffold.
| Compound ID | 6-Position Substituent | Other Key Substitutions | Cancer Cell Line | IC50 (µM) |
| Series 1: 2-Arylquinolines | ||||
| Analog 1 | -CH3 | 2-phenyl | PC3 (Prostate) | >100 |
| Analog 2 | -OCH3 | 2-phenyl | PC3 (Prostate) | 68.32 |
| Analog 3 | -Cl | 2-phenyl | PC3 (Prostate) | 48.11 |
| Analog 4 | -Br | 2-phenyl | PC3 (Prostate) | 41.26 |
| Analog 5 | -CH3 | 2-(3,4-methylenedioxyphenyl) | HeLa (Cervical) | 34.34 |
| Analog 6 | -OCH3 | 2-(3,4-methylenedioxyphenyl) | HeLa (Cervical) | 15.21 |
| Analog 7 | -Cl | 2-(3,4-methylenedioxyphenyl) | HeLa (Cervical) | 8.3 |
| Series 2: Quinoline-Chalcones | ||||
| Analog 8 | 2-methyl (core) | 4-((3-(4-fluorophenyl)acryloyl)phenyl)amino | MGC-803 (Gastric) | 1.38 |
| Analog 9 | 2-methyl (core) | 4-((3-(4-chlorophenyl)acryloyl)phenyl)amino | MGC-803 (Gastric) | 5.34 |
| Analog 10 | 2-methyl (core) | 4-((3-(4-bromophenyl)acryloyl)phenyl)amino | MGC-803 (Gastric) | 5.21 |
Structure-Activity Relationship Insights
The data presented in the table reveals several key SAR trends for 6-substituted quinoline analogs:
-
Substitution at the 6-Position: In the 2-arylquinoline series, electron-withdrawing groups such as chloro and bromo at the 6-position generally lead to enhanced cytotoxic activity compared to a methyl or methoxy (B1213986) group. This suggests that modulating the electronic properties of this position is a viable strategy for improving potency.
-
Impact of the 2-Aryl Substituent: The nature of the substituent at the 2-position also plays a critical role. The presence of a 3,4-methylenedioxyphenyl group in conjunction with a 6-chloro substituent (Analog 7) resulted in the most potent compound in that series against HeLa cells.
-
Quinoline-Chalcone Hybrids: The quinoline-chalcone derivatives, which feature a different substitution pattern, demonstrate that modifications at the 4-position of a 2-methylquinoline (B7769805) core can yield highly potent anticancer agents. The introduction of a chalcone (B49325) moiety with a fluorine atom on the phenyl ring (Analog 8) resulted in a compound with a very low micromolar IC50 value against gastric cancer cells.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell viability and the cytotoxic effects of chemical compounds.
MTT Assay for In Vitro Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., PC3, HeLa, MGC-803)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well plates
-
This compound analogs dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The this compound analogs are serially diluted in complete culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only) are also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours under the same conditions. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium containing MTT is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Cellular Pathways and Workflows
To better understand the context of these SAR studies, the following diagrams illustrate a potential signaling pathway targeted by quinoline-based anticancer agents and a general workflow for the drug discovery process.
Caption: A potential signaling pathway targeted by this compound analogs.
Caption: General experimental workflow for SAR studies.
6-Methylquinoline Derivatives as Potent Anticancer Agents: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer therapeutics has led to the extensive investigation of quinoline-based compounds. Among these, derivatives of 6-methylquinoline have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the efficacy of several this compound-based anticancer agents, supported by experimental data, detailed protocols, and visualizations of their proposed mechanisms of action.
In Vitro Cytotoxicity: A Comparative Analysis
The anticancer potential of novel compounds is primarily evaluated through in vitro cytotoxicity assays, which determine the concentration required to inhibit cancer cell growth by 50% (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of various this compound derivatives against a panel of human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-MQ-A1 | This compound-Chalcone | MGC-803 (Gastric Cancer) | 6.23 | [1] |
| 6-MQ-A2 | This compound-Chalcone | MCF-7 (Breast Cancer) | - | [1] |
| 6-MQ-A3 | This compound-Chalcone | PC9 (Lung Cancer) | - | [1] |
| 6-MQ-A4 | This compound-Chalcone | A549 (Lung Cancer) | - | [1] |
| 6-MQ-A5 | This compound-Chalcone | H1975 (Lung Cancer) | - | [1] |
| 6-MQ-B1 | 6-Methoxyquinoline Complex (Cu6MQ) | A549 (Lung Cancer) | 57.9 | [2] |
| 6-MQ-C1 | Methyl 6-bromoquinoline-3-carboxylate Analogue | A549 (Lung Cancer) | 48.2 | [3] |
| Doxorubicin | Standard Chemotherapy | MGC-803 (Gastric Cancer) | - | [1] |
| 5-Fluorouracil | Standard Chemotherapy | MGC-803 (Gastric Cancer) | - | [1] |
Note: IC50 values for some compounds against specific cell lines were not available in the cited literature and are denoted by "-". The data for 6-methoxy and 6-bromo derivatives are included for structural comparison.
Mechanisms of Action: Inducing Cancer Cell Death
This compound derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and modulating key signaling pathways that are often dysregulated in cancer.
Induction of Apoptosis
A hallmark of many effective anticancer agents is their ability to trigger apoptosis in cancer cells. Studies have shown that this compound derivatives can induce apoptosis, leading to the systematic dismantling of the cancer cell.[4]
Modulation of Signaling Pathways
Cancer cell proliferation, survival, and metastasis are driven by complex signaling networks. Quinoline-based compounds have been shown to interfere with these pathways, including the PI3K/Akt/mTOR and ERK/MAPK signaling cascades, which are central regulators of cell growth and survival.[1][5]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MGC-803, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[7]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells after treatment.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as phosphorylated and total ERK and Akt.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams, created using the Graphviz (DOT language), illustrate a proposed signaling pathway and a general experimental workflow.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
A Comparative Guide to Analytical Method Validation for 6-Methylquinoline Detection
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 6-Methylquinoline, a key intermediate and potential impurity in various synthetic processes, is of paramount importance. The selection of a suitable analytical method requires a thorough understanding of the performance characteristics of different techniques. This guide provides an objective comparison of common analytical methods for the detection of this compound—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry—supported by representative experimental data and detailed protocols.
The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines, which outline key parameters to ensure a method is fit for its intended purpose.[1][2][3] These parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3]
Data Presentation: Comparison of Analytical Techniques
The performance of each analytical method is highly dependent on the sample matrix, instrumentation, and specific experimental conditions. The following table summarizes typical validation parameters for the analysis of quinoline (B57606) derivatives, providing a baseline for method selection and development.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectrophotometry |
| Principle | Separation based on differential partitioning between a mobile and stationary phase.[2] | Separation based on volatility and mass-to-charge ratio of ionized analytes. | Measurement of light absorbance by the analyte at a specific wavelength.[2] |
| Specificity | High; separates this compound from structurally similar impurities.[2] | Very High; provides unique retention time and mass spectrum for identification.[3] | Moderate; potential for interference from other compounds that absorb at the same wavelength.[2] |
| Linearity (R²) | Typically ≥ 0.999[1] | Typically ≥ 0.999[4] | Typically ≥ 0.998 |
| Limit of Detection (LOD) | ng/mL range[2] | pg to ng/mL range | µg/mL range[5][6] |
| Limit of Quantitation (LOQ) | ng/mL to low µg/mL range[2] | pg to ng/mL range | µg/mL range[5][6] |
| Accuracy (% Recovery) | 98-102%[1] | 85-115% | 98-102% |
| Precision (% RSD) | Typically < 2%[1][2] | < 15% | Typically < 2% |
| Sample Throughput | Lower, due to chromatographic run times.[2] | Moderate, dependent on run time. | Higher, as measurements are rapid.[2] |
| Cost (Instrument/Operation) | Higher[2] | Highest | Lower[2] |
Note: The values presented are representative and must be experimentally determined during specific method validation.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols are generalized and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method is commonly employed for the analysis of aromatic heterocyclic compounds like this compound.
1. Instrumentation and Reagents:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Acetonitrile (HPLC grade), Water (HPLC grade, filtered and degassed), Formic acid (analytical grade).
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% Formic acid) is often used for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined from the UV spectrum of this compound (typically around its λmax).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to obtain a stock solution of known concentration.[2]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.[2]
-
Sample Solution: Dissolve the sample containing this compound in the solvent to achieve a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific method suitable for the analysis of volatile and semi-volatile compounds like this compound.
1. Instrumentation and Reagents:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Capillary column suitable for aromatic compounds (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Autosampler.
-
Data acquisition and processing software.
-
Helium (carrier gas), Toluene (B28343) or other suitable solvent (GC grade).
-
This compound reference standard.
2. GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas Flow: Helium at 1.0 mL/min.
-
Oven Temperature Program: Start at 90°C, hold for 2 minutes, then ramp to 260°C at 20°C/min, and hold for 3 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in toluene.
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in toluene to a final concentration within the calibration range. For trace analysis in complex matrices, an extraction step (e.g., ultrasonic extraction) may be necessary.[4]
UV-Visible Spectrophotometry Method
UV-Vis spectrophotometry is a simple and rapid technique for the quantification of this compound in solutions, provided there are no interfering substances that absorb at the same wavelength.
1. Instrumentation and Reagents:
-
UV-Visible spectrophotometer (double beam).
-
Matched quartz cuvettes (1 cm path length).
-
A suitable UV-transparent solvent (e.g., ethanol, methanol, or 0.1 N HCl).[5][6]
-
This compound reference standard.
2. Measurement Parameters:
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis spectrum.
-
Blank: The solvent used for sample and standard preparation.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to prepare a stock solution.[5]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.[2]
-
Sample Solution: Prepare the sample solution to a concentration that falls within the linear range of the calibration curve.[2]
-
Measurement: Zero the spectrophotometer with the solvent blank. Measure the absorbance of each calibration standard and the sample solution at the predetermined λmax.[2]
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships in the validation of analytical methods for this compound detection.
Caption: A workflow diagram illustrating the key phases of analytical method validation.
Caption: The experimental workflow for the analysis of this compound using HPLC.
References
Comparative cytotoxicity of halogenated 6-Methylquinoline derivatives
A Comparative Guide to the Cytotoxicity of Halogenated 6-Methylquinoline Derivatives
This guide provides a comparative analysis of the cytotoxic effects of halogenated this compound derivatives on various cancer cell lines. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of current findings, detailed experimental methodologies, and insights into the underlying mechanisms of action.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The cytotoxic potential of various halogenated quinoline (B57606) derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for different halogenated quinoline derivatives against a panel of human cancer cell lines.
Note: Direct comparative data for a complete series of halogenated this compound derivatives is limited in the public domain. The data presented here is compiled from studies on various halogenated quinoline structures to infer the potential impact of halogenation on cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | NCI-H226 | 0.94 | Doxorubicin | Not Reported |
| MDA-MB-231/ATCC | 0.04 | Cisplatin | Not Reported | |
| SF-295 | <0.01 | |||
| 6-Bromo quinazoline (B50416) derivative 8a | MCF-7 | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| SW480 | 17.85 ± 0.92 | |||
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 | 6.3 ± 2.5 | Doxorubicin | < 1 (Approx.) |
| HepG2 | 11 ± 3.2 | Cisplatin | > 10 (Approx.) | |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | 3.8 ± 0.5 | Doxorubicin | < 1 (Approx.) |
| A549 | 3.5 ± 0.6 | Cisplatin | > 10 (Approx.) | |
| SW620 | 10.8 ± 0.9 |
Data compiled from multiple sources to illustrate the cytotoxic potential of various halogenated heterocyclic compounds, including quinolines and related structures.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments typically used to assess the cytotoxicity of chemical compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Halogenated this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the halogenated quinoline derivatives in the culture medium. The final concentration of the solvent (like DMSO) should not exceed 0.5% to prevent solvent-induced toxicity.[4] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubation with Compound: Incubate the plates for another 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength is typically 690 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 values are then determined by plotting the cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Halogenated quinoline derivatives can induce cytotoxicity through various cellular signaling pathways, often leading to apoptosis or cell cycle arrest.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation.[4] Its inhibition is a common mechanism for anticancer drugs to induce apoptosis. Quinoline derivatives have been shown to interfere with this pathway.
Caption: PI3K/Akt signaling pathway and potential inhibition by quinoline derivatives.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is crucial in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.[6] Certain quinoline derivatives may exert their cytotoxic effects by modulating this pathway, leading to apoptosis.
Caption: Simplified MAPK/ERK signaling cascade and points of therapeutic intervention.
Experimental Workflow for Cytotoxicity Assessment
A typical workflow for evaluating the cytotoxic properties of new chemical entities involves a multi-step process, starting from initial screening to more detailed mechanistic studies.
Caption: General workflow for assessing the cytotoxicity of novel compounds.[4]
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 6-Methylquinoline
Essential Safety and Handling Guide for 6-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] It is harmful if swallowed, causes skin irritation, and may cause irritation to the eyes and respiratory system.[2][3]
| Hazard Classification | Category |
| Acute Oral Toxicity | Category 4[1] |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Appearance | Light yellow to orange liquid[1] |
| Odor | Odorless[1] |
| CAS Number | 91-62-3[1] |
| Molecular Formula | C10H9N[2] |
| Molecular Weight | 143.19 g/mol [2] |
| Boiling Point | 256 - 260 °C (492.8 - 500 °F) @ 760 mmHg[1] |
| Melting Point | -22 °C (-7.6 °F)[1] |
| Flash Point | > 113 °C (> 235.4 °F)[1] |
| Density | 1.067 g/mL at 20 °C[2] |
| Solubility | Not miscible or difficult to mix with water[2] |
Operational and Safety Protocols
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.
| Protection Type | Specification |
| Eye/Face Protection | Tight-sealing safety goggles and a face shield are required.[1] |
| Skin Protection | Wear appropriate protective gloves (chemical-resistant, tested to EN 374) and clothing to prevent skin exposure.[1][4] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor/acid gas cartridge.[1][3] |
| Body Protection | A lab coat or other protective clothing is necessary.[4] |
Handling and Storage
Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.
Handling:
-
Ensure adequate ventilation in the work area, utilizing local exhaust ventilation where possible.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not ingest or inhale the substance.[1]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the work area.[4]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Protect from light.[3]
-
Store below +30°C.[2]
-
Incompatible with strong oxidizing agents.[1]
Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
Spill Response:
-
Remove Ignition Sources: Immediately eliminate all sources of ignition from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material such as sand, sawdust, or universal binder to soak up the spill.[1][4]
-
Collection: Collect the absorbed material into a suitable, closed container for disposal.[1]
-
Decontamination: Wash the spill area with 60-70% ethanol (B145695) followed by a soap and water solution.[3]
First Aid Measures:
-
If Swallowed: Call a poison center or doctor immediately. Rinse mouth. Do not induce vomiting.[4]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention. Remove and wash contaminated clothing before reuse.[1][4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][4] Waste is classified as hazardous and must be disposed of in accordance with local, regional, and national regulations.[5]
-
Container Disposal: Do not reuse empty containers. Contaminated packaging should be handled in the same way as the substance itself.[4]
Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
